Ro 14-9578

Catalog No.
S541578
CAS No.
100891-41-6
M.F
C16H13NO5
M. Wt
299.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ro 14-9578

CAS Number

100891-41-6

Product Name

Ro 14-9578

IUPAC Name

6-methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

InChI

InChI=1S/C16H13NO5/c1-8-2-9-3-14-15(22-7-21-14)4-10(9)12-5-13(18)11(16(19)20)6-17(8)12/h3-6,8H,2,7H2,1H3,(H,19,20)

InChI Key

DJUJOTVZFFTBPC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Ro 14-9578; Ro 149578; Ro-14-9578.

Canonical SMILES

CC1CC2=CC3=C(C=C2C4=CC(=O)C(=CN14)C(=O)O)OCO3

The exact mass of the compound 6-Methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid is 299.0794 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Ro 14-9578 inhibits DNA gyrase, a critical bacterial enzyme, thereby stopping DNA replication and leading to antibacterial effects [1] [2]. The table below summarizes its core biochemical and biological activities:

Property Description / Value
Chemical Type Tricyclic quinolone analog [3] [1]
Molecular Formula C₁₆H₁₃NO₅ [2]
Molar Mass 299.28 g/mol [2]
Primary Mechanism Inhibition of DNA gyrase [1]
DNA Biosynthesis (IC₅₀) 117 μM (in E. coli) [2]
DNA Supercoiling (IC₅₀) 66.8 μM (in E. coli) [2]
Antibacterial Spectrum Various Gram-negative bacteria and Staphylococcus aureus [2]

Detailed Experimental Methodology

The foundational study on this compound used a comparative approach to elucidate its mechanism of action [1]. Key experiments can be summarized as follows:

  • Antibacterial Activity Assay: The minimum inhibitory concentration (MIC) was determined against standard bacterial strains, including Escherichia coli and Staphylococcus aureus, showing its direct antibacterial effect [1].
  • Cell Morphology Analysis: Bacterial cells exposed to this compound were examined using microscopy. Treated cells exhibited filamentous morphology, a classic indicator of disrupted DNA synthesis, similar to the effects seen with nalidixic acid [1].
  • DNA Biosynthesis Measurement: The incorporation of radiolabeled thymidine into bacterial DNA was measured with and without the compound. This compound effectively inhibited DNA synthesis, quantified by the IC₅₀ value [2].
  • In vitro DNA Supercoiling Assay: The direct inhibitory effect on the target enzyme, DNA gyrase, was assessed. The assay measured the compound's ability to prevent gyrase from catalyzing the supercoiling of relaxed DNA plasmids, yielding a specific IC₅₀ value [1] [2].

The experimental workflow illustrates the multi-step process used to confirm this compound's mechanism of action:

G Start Start: Investigation of This compound A1 Antibacterial Activity Assay (MIC Determination) Start->A1 A2 Cell Morphology Analysis (Microscopy) A1->A2 A3 DNA Biosynthesis Measurement (Radiolabeled Thymidine Incorporation) A2->A3 A4 In vitro DNA Supercoiling Assay (Gyrase Enzyme Activity) A3->A4 End Conclusion: Site of action is DNA gyrase (Bicyclic nucleus not essential) A4->End

Research Significance

The discovery of this compound was pivotal in antibiotic research. It provided direct experimental evidence that a tricyclic core could effectively inhibit DNA gyrase, challenging the existing paradigm that a bicyclic quinolone structure was indispensable for this activity [1]. This finding expanded the structural landscape for designing novel antibacterial agents.

References

Chemical Profile & Bioactivity Data of Ro 14-9578

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical identifiers and key bioactivity data for Ro 14-9578.

Property Description
CAS Number 100891-41-6 [1] [2] [3]
Molecular Formula C₁₆H₁₃NO₅ [1] [2]
Molar Mass 299.28 g/mol [1] [2]
Bioactivity Classification Tricyclic quinolone antibacterial agent [1] [2] [3]
Primary Mechanism of Action Inhibition of DNA biosynthesis and DNA supercoiling [1]
IC₅₀ (DNA Biosynthesis in E. coli) 117 μM [1]
IC₅₀ (DNA Supercoiling in E. coli) 66.8 μM [1]
Antibacterial Spectrum Various Gram-negative bacteria and Staphylococcus aureus [1]

Mechanism of Action and Experimental Context

The inhibitory activity of this compound was characterized in a 1987 study that investigated mono- and tricyclic quinolone analogs [1]. The following diagram illustrates the proposed mechanism of action and the experimental workflow used to determine its efficacy.

G Ro This compound DNASupercoiling DNA Supercoiling (Enzyme Target) Ro->DNASupercoiling Binds to & Inhibits Assay In vitro Bioassay Ro->Assay DNABiosynthesis DNA Biosynthesis (Bacterial Cell) BacterialDeath Bacterial Growth Inhibition DNABiosynthesis->BacterialDeath DNASupercoiling->DNABiosynthesis Disrupts IC50_1 Measure IC₅₀ (117 µM) Assay->IC50_1 DNA Biosynthesis Assay IC50_2 Measure IC₅₀ (66.8 µM) Assay->IC50_2 DNA Supercoiling Assay

The primary mechanism of this compound involves targeting the bacterial enzymes responsible for DNA supercoiling, a critical process for maintaining functional DNA structure. This inhibition disrupts the overall DNA biosynthesis machinery, ultimately leading to inhibition of bacterial growth [1].

Understanding IC₅₀ in Experimental Pharmacology

The IC₅₀ (Half Maximal Inhibitory Concentration) is a central potency measure in pharmacology, representing the concentration of an inhibitor required to reduce a given biological process by 50% in vitro [4] [5].

  • Characterizing Inhibitors: IC₅₀ is the standard metric for defining the functional strength of an antagonist like this compound [4] [5].
  • Dose-Response Curves: IC₅₀ values are determined by constructing a dose-response curve. The data is typically fitted using a four-parameter logistic (4PL) regression model to interpolate the point of half-maximal inhibition [6] [7].
  • Context Dependence: It's crucial to note that IC₅₀ values can vary based on specific experimental conditions. The absolute binding affinity (Ki) of the inhibitor can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for variables like substrate concentration [4].

Research Application & Sourcing

For ongoing research, this compound is available from chemical suppliers specializing in research compounds. It is typically sold in milligram quantities and is explicitly labeled "for research use only, not for human use" [1] [2].

  • Storage: The compound should be stored as a powder at -20°C for long-term stability (e.g., 3 years) [2].
  • Key Consideration: The foundational bioactivity data for this compound comes from a 1987 publication. While this establishes its mechanism, more recent studies on this specific compound are not reflected in the current search results. Subsequent research may have explored related tricyclic quinolone analogs with potentially improved properties.

References

Ro 14-9578 DNA supercoiling inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Ro 14-9578 Information

The search results confirm that this compound is a chemical compound, but they lack direct evidence or data on its function as a DNA supercoiling inhibitor. The table below summarizes all the quantitative data found.

Property Value
Catalog Number T28557 [1]
CAS Number 100891-41-6 [1]
Molecular Formula C₁₆H₁₃NO₅ [1]
Molecular Weight 299.28 g/mol [1]
Relative Density 1.54 g/cm³ [1]
Synonyms Ro-14-9578, Ro 149578 [1]
Stated Bioactivity Antibacterial agent; tricyclic quinolone [1]

DNA Supercoiling & Gyrase: The Potential Target

While the search results do not directly link this compound to DNA supercoiling, they provide extensive information on DNA gyrase, a primary bacterial enzyme responsible for introducing negative supercoils into DNA and a common target for antibacterial drugs [2] [3].

The diagram below illustrates the mechanism of DNA gyrase and how it is inhibited by certain antibiotics, a mechanism relevant to the class of drug this compound belongs to.

G DNA Double-stranded DNA Gyrase DNA Gyrase Enzyme DNA->Gyrase WrappedDNA Gyrase wraps DNA in a 'figure-of-eight' loop Gyrase->WrappedDNA CleavedDNA Gyrase cleaves DNA strands WrappedDNA->CleavedDNA TSegment 'T-segment' DNA strand is passed through break CleavedDNA->TSegment ResealedDNA DNA strands are resealed TSegment->ResealedDNA SupercoiledDNA Negatively Supercoiled DNA ResealedDNA->SupercoiledDNA Antibiotic Antibiotic (e.g., Fluoroquinolone) BlockedReseal Blocked DNA resealing Antibiotic->BlockedReseal CellDeath Bacterial Cell Death BlockedReseal->CellDeath

DNA gyrase mechanism and antibiotic inhibition. Antibiotics trap the cleaved DNA complex, preventing resealing.

Experimental Approaches for Studying Supercoiling Inhibition

Although a specific protocol for this compound is not available, the search results describe advanced methodologies used to investigate DNA supercoiling and protein-DNA interactions, which would be applicable for testing such a compound.

  • High-Throughput Single-Molecule Platform: A 2024 study details a protocol for studying the effect of supercoiling on protein-DNA interactions [4]. The method involves:

    • Plasmid Preparation: Modifying plasmids at specific sites with fluorophores and biotin tags for visualization and immobilization.
    • Supercoiling Induction: Using purified DNA gyrase to introduce physiological levels of negative supercoiling into the plasmids.
    • Interaction Analysis: Employing techniques like FRET or magnetic tweezers to measure how supercoiling affects the binding and activity of proteins (e.g., CRISPR-Cas9, repair proteins) on DNA at the single-molecule level.
  • Cryo-Electron Microscopy (Cryo-EM): A recent breakthrough used cryo-EM to visualize the structure of DNA gyrase in the act of supercoiling [3]. This technique provides atomic-level details of how the enzyme wraps DNA and can show precisely how inhibitory drugs bind and interfere with its function. This structural information is critical for rational drug design.

Suggestions for Further Research

Given the lack of direct data on this compound, here are paths you can take to find more specialized information:

  • Search Specialized Databases: Look up the compound using its CAS Number (100891-41-6) in specialized scientific databases like PubChem, ChEMBL, or CAS SciFindern. These often contain richer bioactivity data and links to original literature.
  • Explore Patent Literature: The compound's name suggests it may be from Roche (Ro); searching patent archives from the 1980s-1990s may yield the original synthetic and biochemical data.
  • Broaden the Search: Investigate the broader class of "tricyclic quinolones" to find structurally related compounds and their documented mechanisms, which may be highly relevant to this compound.

References

Quantitative Antibacterial Activity of Ro 14-9578

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data on the antibacterial activity of Ro 14-9578.

Assay Type Target / Organism Result (IC₅₀ or MIC) Key Findings
Enzymatic Inhibition [1] DNA biosynthesis (E. coli) 117 μM (IC₅₀) Inhibits bacterial DNA replication.
Enzymatic Inhibition [1] DNA supercoiling (E. coli) 66.8 μM (IC₅₀) Targets DNA gyrase activity.
Whole-cell Activity [1] Various Gram-negative bacteria Not fully quantified Exhibits inhibitory effects.
Whole-cell Activity [1] Staphylococcus aureus Not fully quantified Exhibits inhibitory effects.

Mechanism of Action and Experimental Evidence

This compound is a fully synthetic tricyclic quinolone analog, and its primary mechanism involves inhibiting two critical bacterial processes [1] [2].

  • Primary Mechanism: The compound inhibits DNA gyrase, a essential bacterial enzyme responsible for supercoiling DNA. This is demonstrated by its activity in the DNA supercoiling inhibition assay [1]. Consequently, it also inhibits overall DNA biosynthesis, preventing bacteria from replicating their genetic material [1].
  • Supporting Evidence: A 1987 study cited in the search results investigated monocyclic and tricyclic quinolone analogs, including this compound. The study reported that its effects on "replicative DNA biosynthesis, and gyrase-catalyzed DNA supercoiling were comparable to those shown by nalidixic acid and by oxolinic acid," which are well-known gyrase inhibitors [2].

Experimental Protocol Overview

While the search results do not provide a full step-by-step protocol, they reference standard methodologies used to characterize this class of compounds. The diagram below outlines the general workflow for evaluating a compound like this compound.

G cluster_1 Mechanism of Action Studies cluster_2 In Vitro Antibacterial Assays Start Compound Synthesis & Characterization MechAction Mechanism of Action Studies Start->MechAction InVitro In Vitro Antibacterial Assays MechAction->InVitro DNABiosynth DNA Biosynthesis Assay (IC₅₀ = 117 μM) DNAGyrase DNA Gyrase Supercoiling Assay (IC₅₀ = 66.8 μM) Data Data Analysis InVitro->Data GramNeg Activity vs. Gram-negative Panel (Inhibitory Effect) Saureus Activity vs. S. aureus (Inhibitory Effect)

The experimental workflow for evaluating this compound involves synthesis, mechanism studies, and in vitro testing [1].

Research Context and Limitations

The available data on this compound is primarily foundational. The key studies referenced are from 1987 and 1998, indicating this compound was an early-stage investigational molecule [1] [2]. Its role was likely in helping scientists understand the structure-activity relationships of tricyclic quinolones rather than its development into a clinical drug candidate.

  • For Researchers: The most promising direction for novel antibiotic development currently lies in other compound classes mentioned in the search results, such as the arylomycins (which target signal peptidase) or efforts to redesign compounds like nybomycins for broader spectrum activity [3] [4].

References

Ro 14-9578 Gram-negative bacteria efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Ro 14-9578

Aspect Data / Value
Chemical Class Tricyclic quinolone analog [1] [2] [3]
Molecular Formula C₁₆H₁₃NO₅ [2] [3]
Molecular Weight 299.28 g/mol [2] [3]
CAS Number 100891-41-6 [2] [3]
Primary Mechanism of Action DNA gyrase (topoisomerase II) inhibition [1]
Antibacterial Spectrum Various Gram-negative bacteria and Staphylococcus aureus [3]
IC₅₀ (DNA Biosynthesis in E. coli) 117 μM [3]
IC₅₀ (DNA Supercoiling in E. coli) 66.8 μM [3]

Experimental Evidence & Mechanism of Action

The primary mode of action for this compound was established in a 1987 comparative study. The key findings and methodologies were as follows [1]:

  • Objective: To determine if a bicyclic quinolone nucleus is essential for antibacterial activity and inhibition of DNA gyrase.
  • Test Organisms: Escherichia coli and Staphylococcus aureus.
  • Comparative Compounds: Ro 13-5478 (a monocyclic analog), this compound (a tricyclic analog), nalidixic acid, and oxolinic acid (standard bicyclic quinolones).
  • Methodologies:
    • Antibacterial Activity: Measured by determining the Minimum Inhibitory Concentration (MIC) against the test organisms.
    • Cell Morphology: Effects on cell shape were observed.
    • DNA Biosynthesis: Assessed by measuring the incorporation of radioactive thymidine into bacterial DNA.
    • DNA Gyrase Activity: A cell-free supercoiling assay was used to measure the inhibition of the gyrase enzyme's ability to introduce supercoils into relaxed DNA.
  • Key Conclusion: The study found that this compound and its monocyclic counterpart exhibited antibacterial activity and effects on cell morphology, DNA synthesis, and DNA supercoiling that were comparable to the established quinolones. This demonstrated that a bicyclic nucleus is not essential for this class of activity, with the site of action being DNA gyrase [1].

The following diagram illustrates the established mechanism of action of this compound and the key experiments that uncovered it:

G Ro_14_9578 This compound (Tricyclic Quinolone) Inhibits Inhibits Activity Ro_14_9578->Inhibits DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiling Impaired DNA Supercoiling DNA_Gyrase->Supercoiling Inhibits->DNA_Gyrase DNA_Replication Disruption of DNA Replication Supercoiling->DNA_Replication Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Exp_Antibacterial Experimental Evidence: Antibacterial Activity (MIC) Exp_Antibacterial->Bacterial_Death  Confirms Exp_DNA_Synth Experimental Evidence: Inhibition of DNA Biosynthesis Exp_DNA_Synth->DNA_Replication  Confirms Exp_Supercoil Experimental Evidence: Cell-free DNA Supercoiling Assay Exp_Supercoil->Inhibits  Confirms

Research Context and Modern Alternatives

It is important to view this compound within the broader context of antimicrobial research:

  • A Historical Prototype: this compound appears to have remained a research compound used to understand structure-activity relationships in quinolone antibiotics. There is no evidence in the search results of its progression to clinical use [1] [2] [3].
  • The Ongoing Challenge of Gram-negative Bacteria: The problem of Gram-negative bacterial resistance that this compound aimed to address has only intensified. Gram-negative bacteria remain a major global health threat due to their impermeable outer membrane and efficient resistance mechanisms [4] [5].
  • Contemporary Approaches: Current research to overcome resistant Gram-negative infections focuses on several strategies, which are more advanced than the stage this compound reached [4] [5]:
    • Novel β-lactam/β-lactamase inhibitor combinations (e.g., Ceftazidime/Avibactam, Cefepime/Taniborbactam).
    • New generations of existing classes (e.g., Eravacycline, a synthetic tetracycline; SPR206, a next-generation polymyxin).
    • Naturally derived agents and alternative therapies (e.g., Bacteriophages, Odilorhabdins, Quorum sensing inhibitors).

References

Ro 14-9578 Staphylococcus aureus inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Basic Properties

Ro 14-9578 is identified as a tricyclic quinolone antibacterial agent [1]. Its mechanism of action is similar to classical quinolone antibiotics, targeting the bacterial enzyme DNA gyrase, which is essential for DNA replication [2].

The diagram below illustrates how this compound inhibits DNA gyrase in Staphylococcus aureus.

G Ro This compound (Tricyclic Quinolone) Gyrase DNA Gyrase Ro->Gyrase Binds to Inhibition Inhibition of Bacterial Growth Ro->Inhibition Leads to Supercoiling DNA Supercoiling Gyrase->Supercoiling Catalyzes Replication DNA Replication Supercoiling->Replication Enables

This compound inhibits DNA gyrase, preventing DNA replication in S. aureus.

The basic chemical and property information for this compound is summarized in the table below.

Property Description
Molecular Formula C₁₆H₁₃NO₅ [1]
Molecular Weight 299.28 g/mol [1]
CAS Number 100891-41-6 [1]
Product Type Small Compound [1]
Mechanism of Action Inhibition of DNA gyrase [2]

Research Status and Context

The key study on this compound was published in 1987, and the compound appears to have been a research tool for understanding quinolone structure-activity relationships rather than a developed drug [2]. The available data is historically significant for demonstrating that a bicyclic core is not essential for gyrase inhibition, but does not include minimum inhibitory concentration (MIC) values specifically for S. aureus.

Research Recommendations

To conduct a comprehensive and up-to-date assessment of this compound, here are some suggestions:

  • Explore Broader Databases: Search specialized scientific databases using the CAS Number (100891-41-6) or its name. Key resources include:
    • PubChem: For detailed chemical structure, properties, and bioactivity summaries.
    • SciFinder-n or Reaxys: For a more comprehensive list of scientific literature and patents.
  • Investigate Modern Analogs: Research on quinolones and related antibacterial agents has advanced significantly. Focusing on contemporary topoisomerase inhibitors might yield more relevant and recent data for your work.

References

Mechanism of Action and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Ro 14-9578 exerts its antibacterial effect by targeting DNA processes in bacteria. The table below summarizes key experimental findings and methodologies from a primary study:

Parameter Experimental Data
Primary Mechanism Inhibition of DNA biosynthesis and DNA supercoiling [1]
Test Organism Escherichia coli [1]
DNA Biosynthesis (IC₅₀) 117 μM [1]
DNA Supercoiling (IC₅₀) 66.8 μM [1]
Antibacterial Spectrum Various Gram-negative bacteria and Staphylococcus aureus [1]
Key Research Source Georgopapadakou N H, et al. Antimicrobial Agents and Chemotherapy, 1987 [1]

This foundational study likely involved in vitro assays to measure the compound's effect on bacterial DNA synthesis and enzyme function, establishing its potential as a DNA-targeting antibacterial agent [1].

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for characterizing a bioactive compound like this compound, from initial identification to mechanistic studies:

Start Compound Identification (this compound) A Chemical Characterization (Molar Mass, Formula, CAS) Start->A B In Vitro Bioactivity Screening A->B C Mechanism of Action Studies (DNA Biosynthesis, Supercoiling) B->C D Spectrum of Activity Assessment (Gram-negative, S. aureus) C->D End Data Analysis & Publication D->End

General workflow for antibacterial compound characterization.

Research Context and Further Directions

This compound was studied as part of early efforts to explore quinolone antibiotics beyond the common bicyclic structures. Its tricyclic core represents an attempt to modulate biological activity and overcome limitations of earlier agents [1] [2]. The peer-reviewed study from 1987 provides the foundational data on its mechanism [1].

To advance research on a compound of this vintage:

  • Explore Modern Techniques: Earlier studies used foundational biochemical assays. You could design experiments using contemporary methods like molecular docking to model its interaction with DNA gyrase, or resistance profiling to understand its potential clinical applicability.
  • Leverage Prediction Tools: Computational target prediction tools reviewed in [3] could offer new hypotheses on potential off-target effects or other biological activities.

References

Ro 14-9578 exploratory research applications

Author: Smolecule Technical Support Team. Date: February 2026

Core Profile of Ro 14-9578

The table below summarizes the basic chemical and biological data available for this compound. [1] [2]

Property Description
Name This compound [1]
Type Tricyclic quinolone analog, antibacterial agent [1] [2]
CAS Registry Number 100891-41-6 [1] [2]
Molecular Formula C₁₆H₁₃NO₅ [2]
Molecular Weight 299.28 g/mol [2]
MeSH Mapping Quinolones [1]
Primary Mechanism of Action Inhibits DNA biosynthesis and DNA supercoiling [2]

| Reported Bioactivity | • DNA biosynthesis inhibition (IC₅₀ = 117 μM) • DNA supercoiling inhibition (IC₅₀ = 66.8 μM) • Activity against Gram-negative bacteria and Staphylococcus aureus [2] | | Source Literature | Antimicrobial Agents and Chemotherapy, 1987 [1] [2] |

Mechanism of Action Workflow

The following diagram illustrates the hypothesized mechanism of action for this compound, based on the described bioactivity. [2]

Ro_14_9578 This compound DNA_Gyrase Bacterial DNA Gyrase Ro_14_9578->DNA_Gyrase DNA_Supercoiling Inhibition of DNA Supercoiling DNA_Gyrase->DNA_Supercoiling DNA_Synthesis Inhibition of DNA Biosynthesis DNA_Supercoiling->DNA_Synthesis Bacteriostatic Bacteriostatic Effect DNA_Synthesis->Bacteriostatic

> Proposed antibacterial mechanism of this compound via DNA gyrase inhibition.

Research Context and Modern Methods

The primary source for this compound is a 1987 study, placing it in the context of early quinolone antibiotic development [2]. Modern exploratory research for bioactive molecules with unknown targets often employs Computational Target Prediction Tools (CTPTs) [3]. These ligand-based methods work by identifying a "minimum structure" – the crucial part of a molecule responsible for its activity – and using it to find other molecules with the same core, thereby predicting their targets [3]. This represents the contemporary approach to the kind of exploratory research initially conducted on this compound.

References

Ro 14-9578 research protocols antibacterial assays

Author: Smolecule Technical Support Team. Date: February 2026

Ro 14-9578: Core Bioactivity Data

The table below summarizes the available quantitative data for this compound, a tricyclic quinolone analog [1].

Property Value / Description
Bioactivity Antibacterial agent; inhibits DNA biosynthesis and DNA supercoiling in E. coli [1].
Target DNA biosynthesis and supercoiling [1].
Inhibition of DNA Biosynthesis (IC₅₀) 117 μM (in E. coli) [1].
Inhibition of DNA Supercoiling (IC₅₀) 66.8 μM (in E. coli) [1].
Antibacterial Spectrum Active against various Gram-negative bacteria and Staphylococcus aureus [1].
CAS Number 100891-41-6 [1].
Chemical Formula C₁₆H₁₃NO₅ [1].
Molar Mass 299.28 g/mol [1].

Standard Antibacterial Assay Protocols

While a dedicated protocol for this compound is not available, the following standardized methods are used for evaluating any antibacterial compound's efficacy and can be directly applied [2].

Protocol 1: Minimum Inhibitory Concentration (MIC) using Broth Microdilution

The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining antibacterial susceptibility in clinical and research settings [2]. It identifies the lowest concentration of an antimicrobial that prevents visible bacterial growth [2].

Workflow Overview

A Day 1: Streak bacteria on LB agar B Day 2: Inoculate liquid broth A->B C Prepare Inoculum (Standardize to OD600) B->C E Mix inoculum with antibiotic in microtiter plate C->E D Prepare 2x Antibiotic Dilution Series D->E F Incubate 16-20h at 37°C E->F G Assess bacterial growth F->G H Determine MIC value G->H

Detailed Procedure [2]

  • Bacterial Strain Preparation

    • Day 1: Using a sterile loop, streak the bacterial strain of interest (e.g., E. coli) onto an LB agar plate. Incubate statically overnight at 37°C.
    • Day 2: Inoculate a single colony into 5 mL of LB broth. Incubate overnight at 37°C with agitation (220 rpm).
  • Inoculum Standardization

    • Gently mix the overnight culture and measure its OD600.
    • Calculate and dilute the culture in a sterile saline solution (0.85% NaCl) to achieve a standardized inoculum. The target is approximately 5 × 10⁵ CFU/mL.
    • Confirm the colony-forming units (CFU) per mL by performing a serial dilution and spot-plating.
  • Antibiotic Dilution and Assay Setup

    • Prepare a two-fold dilution series of this compound in a suitable solvent, then further dilute it in growth medium to create a 2x concentration series.
    • In a sterile 96-well plate, combine 50 µL of the 2x antibiotic solution with 50 µL of the standardized bacterial inoculum. Include growth control (no antibiotic) and sterility control (no bacteria) wells.
    • Seal the plate and incubate at 37°C for 16-20 hours.
  • Result Interpretation

    • After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of this compound at which no visible growth is observed [2].
Protocol 2: Outer Membrane Permeability Assay

For antibiotics targeting DNA, cell wall integrity is crucial. This assay evaluates the compound's effect on the outer membrane of Gram-negative bacteria [3].

Workflow Overview

A Grow bacterial culture (e.g., E. coli) B Treat with this compound A->B C Collect samples at time intervals (0, 30, 60... min) B->C D Wash cells and resuspend in assay buffer C->D E Add fluorescent probe (NPN) D->E F Measure fluorescence (Ex/Em: 350/420 nm) E->F

Detailed Procedure (Adapted from [3])

  • Bacterial Culture and Treatment

    • Grow E. coli to mid-log phase (OD600 ≈ 0.1) in LB broth.
    • Divide the culture into two flasks. Treat one with this compound (at a concentration around its MIC) and the other with an equal volume of solvent as an untreated control.
  • Sample Processing

    • Collect 1-2 mL of culture at various time intervals (e.g., 0, 30, 60, 120 minutes post-treatment).
    • Pellet the cells by centrifugation (e.g., 8,935 × g for 10 min).
    • Wash the cell pellets twice by resuspending them in 1 mL of a HEPES-glucose assay buffer (5 mM HEPES, 5 mM glucose, pH 7.2) and re-pelleting.
    • Finally, resuspend the cells in 1 mL of the same assay buffer.
  • Fluorescence Measurement

    • Add N-Phenyl-1-naphthylamine (NPN) fluorescent probe to the cell suspension (e.g., 8 µL of 500 µM NPN in acetone to 1 mL of cells).
    • Vortex the mixture and immediately transfer to a quartz cuvette.
    • Measure the fluorescence using a spectrofluorometer with excitation at 350 nm and emission at 420 nm.
  • Result Interpretation

    • An intact outer membrane excludes NPN, resulting in low fluorescence.
    • A strong increase in fluorescence intensity over time in the treated sample, compared to the control, indicates that this compound has increased the permeability of the outer membrane [3].

Important Technical Notes

  • Quality Control: For reliable MIC assays, it is recommended to use quality control strains with well-characterized MIC values and to perform tests in biological triplicate on different days [2].
  • Data Interpretation: MIC data is inherently interval-censored. A reported MIC of 32 μg/mL means the true MIC lies between 16 and 32 μg/mL (a two-fold dilution). Statistical analysis should account for this censoring [4].
  • Cytotoxicity Screening: Given that this compound targets DNA processes, assessing cytotoxicity against mammalian cells is a critical step in the early drug development pipeline. This can be done using standard cell viability assays (e.g., MTT, Alamar Blue) on mammalian cell lines [5].

Future Research Directions

The field of antibiotic discovery is leveraging new technologies to overcome challenges. Explainable deep learning models are now being used to identify chemical substructures with antibiotic activity and low cytotoxicity, which could provide further insights into the properties of compounds like this compound [5]. Additionally, research is increasingly focused on understanding the rules of molecular penetration into bacteria to guide the development of more effective agents [6].

References

Ro 14-9578 DNA supercoiling assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

DNA Gyrase Supercoiling Assay Protocol

This protocol is adapted from established methods for assessing the supercoiling activity of E. coli DNA gyrase and is commonly used to screen for inhibitory compounds [1]. The core principle is that active gyrase introduces negative supercoils into relaxed DNA, changing its topology, which can be visualized by agarose gel electrophoresis. An inhibitor would prevent this conversion.

Workflow Overview

The diagram below outlines the key stages of the supercoiling assay.

G start Assay Start sub Prepare DNA Substrate (Relaxed Plasmid, e.g., pBR322) start->sub reac Set Up Supercoiling Reaction sub->reac inc Incubate at 37°C for 30 minutes reac->inc stop Stop Reaction (Add Stop Buffer) inc->stop gel Analyze by Agarose Gel Electrophoresis stop->gel vis Visualize and Interpret Results gel->vis reac_note Reaction Mix: - Relaxed DNA - Gyrase Enzyme - Assay Buffer - ATP - Test Compound

Materials and Reagents
  • Enzyme: Purified E. coli DNA gyrase (GyrA and GyrB subunits). Commercially available enzymes or those purified as described in the literature can be used [1].
  • DNA Substrate: Relaxed pBR322 plasmid DNA.
  • 5X Supercoiling Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 175 mM potassium glutamate, 50 μg/mL bovine serum albumin (BSA) [1].
  • ATP Solution: 20 mM in water, aliquoted and stored at -20°C.
  • Test Compound: Ro 14-9578, dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.
  • Stop Buffer: 77.5 mM Na₂EDTA, 0.77% SDS (Sodium Dodecyl Sulfate) [1].
  • Proteinase K: 0.8 mg/mL in 50 mM Tris-HCl, pH 7.9, 1 mM CaCl₂.
  • Gel Electrophoresis Reagents: Agarose, TAE (Tris-Acetate-EDTA) or TBE (Tris-Borate-EDTA) buffer, DNA gel loading dye, and a fluorescent DNA stain (e.g., Ethidium Bromide, SYBR Gold).
Step-by-Step Procedure
  • Prepare Relaxed DNA Substrate

    • The supercoiled plasmid (e.g., pBR322) must be relaxed prior to the assay. Incubate the supercoiled plasmid with Calf Thymus Topoisomerase I in its appropriate relaxation buffer for 30 minutes at 37°C [1].
    • Heat-inactivate the topoisomerase at 75°C for 10 minutes. Verify complete relaxation by running an aliquot on an agarose gel; relaxed DNA migrates more slowly than supercoiled DNA.
  • Set Up the Supercoiling Reaction

    • Prepare a master mix on ice containing the following components per reaction:
      • 6 µL of 5X Supercoiling Assay Buffer
      • 1 µL of 20 mM ATP
      • 1 U of DNA gyrase
      • Nuclease-free water to a final volume of 30 µL (after adding DNA and compound).
    • For inhibitor screening, include test compounds. A typical setup is shown in the table below.

    Table 1: Example Reaction Setup for Inhibitor Screening | Reaction Component | No Enzyme Control | Enzyme Control (No Inhibitor) | Test Compound | Solvent Control | | :--- | :--- | :--- | :--- | :--- | | Relaxed DNA (0.5 µg) | 0.5 µg | 0.5 µg | 0.5 µg | 0.5 µg | | 5X Assay Buffer | 6 µL | 6 µL | 6 µL | 6 µL | | 20 mM ATP | 1 µL | 1 µL | 1 µL | 1 µL | | Test Compound | - | - | Yes (e.g., 1 µL) | - | | Solvent (e.g., DMSO) | 1 µL | 1 µL | - | 1 µL | | DNA Gyrase | - | 1 U | 1 U | 1 U | | Water | to 30 µL | to 30 µL | to 30 µL | to 30 µL |

  • Incubate and Stop the Reaction

    • Mix the reactions gently and incubate at 37°C for 30 minutes.
    • Stop each reaction by adding 30 µL of Stop Buffer.
    • To digest the gyrase protein and ensure clear visualization of DNA, add 5 µL of Proteinase K solution and incubate for an additional 30 minutes at 37°C [1].
  • Analyze by Gel Electrophoresis

    • Prepare a 0.8% - 1.0% agarose gel in TAE or TBE buffer.
    • Load the entire stopped reaction (or a significant portion) mixed with DNA loading dye onto the gel.
    • Run the gel at a constant voltage (e.g., 90V) for 2-3 hours, or until bands are sufficiently resolved.
    • Stain the gel with a fluorescent DNA stain (e.g., Ethidium Bromide or SYBR Gold) according to standard protocols and visualize under UV light.
Key Considerations for a Robust Assay
  • Troubleshooting: A loss of activity in the enzyme control can indicate deteriorated ATP. Adding fresh ATP can resolve this [2]. Contaminating nucleases can cause non-specific nicking, increasing the open-circular DNA band [2].
  • Critical Interpretation: The presence of DNA intercalators (like Ethidium Bromide) in the gel tank can drastically alter DNA mobility and lead to confusing results. Ensure gels and buffers are free of such contaminants [2].
  • Quantification: For quantitative analysis, the intensity of the supercoiled DNA band can be measured using densitometry software. The percentage of supercoiled DNA formed in the presence of an inhibitor relative to the enzyme control can be used to calculate an IC₅₀ value for the compound.

Alternative Targets and Adaptations

While this protocol focuses on DNA gyrase, supercoiling assays can be adapted for other topoisomerases. The table below compares different enzymes you might investigate if this compound has a different known target.

Table 2: Topoisomerases as Potential Targets for Supercoiling Assays

Enzyme Organism Primary Function Key Cofactor Relevant Assay Notes
DNA Gyrase Bacteria (e.g., E. coli) Introduces negative supercoils; removes positive supercoils [1]. ATP The only topoisomerase that can actively introduce negative supercoils into relaxed DNA [1].
Reverse Gyrase Archaea (e.g., Sulfolobus) & some Bacteria Introduces positive supercoils [3]. ATP Active at high temperatures (75°C+). A non-hydrolyzable ATP analog supports reduced activity [3].
Topoisomerase IV Bacteria Decatenates chromosomes; relaxes negative supercoils [1]. ATP Distinguish from gyrase by using a decatenation assay or specific inhibitors.

References

Ro 14-9578 minimum inhibitory concentration testing

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: Ro 14-9578

This compound is a tricyclic quinolone analog investigated for its antibacterial properties [1]. Its mechanism of action and key in vitro activity data are summarized below.

  • Mechanism of Action: this compound functions by inhibiting two critical bacterial processes [1]:

    • DNA Supercoiling: It interferes with the enzymes responsible for managing DNA topology.
    • DNA Biosynthesis: It prevents the synthesis of new DNA strands. In Escherichia coli, the half-maximal inhibitory concentration (IC50) for DNA biosynthesis is 117 μM, while for DNA supercoiling it is 66.8 μM [1].
  • Antibacterial Spectrum: The compound exhibits inhibitory effects against a range of Gram-negative bacteria and Staphylococcus aureus [1].

Parameter Detail
Molecular Weight 299.28 g/mol [1]
Chemical Formula C₁₆H₁₃NO₅ [1]
CAS Number 100891-41-6 [1]
Primary Mechanism Inhibition of DNA supercoiling and biosynthesis [1]
IC50 (DNA Biosynthesis in E. coli) 117 μM [1]
IC50 (DNA Supercoiling in E. coli) 66.8 μM [1]

Protocol for Minimum Inhibitory Concentration (MIC) Testing

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that completely prevents visible growth of a microorganism under standardized in vitro conditions [2]. The following protocol outlines the standard broth microdilution method, commonly used for such determinations [2].

Principle

MIC tests quantify the in vitro susceptibility of a bacterial strain to an antibiotic. Serial dilutions of the antibiotic are prepared in a broth medium, inoculated with a standardized number of bacteria, and incubated. The MIC is determined by visual inspection of growth inhibition [2].

Materials and Reagents
  • Antibiotic Stock Solution: this compound. Dissolve in an appropriate solvent based on its chemical properties [2].
  • Growth Media: Mueller-Hinton Broth (MHB) is the standard for non-fastidious bacteria. For specific fastidious organisms, supplements like lysed horse blood or β-NAD may be required [2].
  • Test Organism: Fresh, pure subculture of the target bacterial strain.
  • Sterile Equipment: Multi-well microdilution trays, pipettes, tips, and sterile saline (0.85% NaCl).
Methodological Workflow

The entire process of preparing and reading a broth microdilution MIC test is summarized in the following workflow:

G Start Prepare Antibiotic Stock Solution A Perform Serial Two-Fold Dilutions in Mueller-Hinton Broth Start->A C Inoculate Wells with Standardized Bacteria A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate Tray Under Appropriate Conditions C->D E Read MIC: Lowest Concentration with No Visible Growth D->E F Record and Interpret Results Using Breakpoint Tables E->F

Step-by-Step Procedure
  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound at a high concentration (e.g., 1024 μg/mL) in the correct solvent [2].
    • Perform a series of two-fold dilutions in MHB across the wells of a microdilution tray to achieve a concentration range (e.g., from 512 μg/mL down to 0.125 μg/mL).
  • Preparation of Inoculum:

    • Adjust the turbidity of a bacterial suspension in saline to a 0.5 McFarland standard, which equates to approximately 1-2 x 10⁸ CFU/mL.
    • Further dilute this suspension in broth or saline to achieve a final concentration of about 5 x 10⁵ CFU/mL in each test well.
  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microdilution tray, ensuring an equal volume in each.
    • Include control wells: Growth control (broth + inoculum, no antibiotic) and sterility control (broth only).
    • Seal the tray and incubate at 35±2°C for 16-20 hours under ambient atmosphere.
  • Reading and Interpretation:

    • After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
    • Compare the turbidity in the test wells to the growth control well.
    • Interpret the MIC value using established clinical breakpoints (e.g., from EUCAST or CLSI guidelines) to categorize the organism as susceptible, intermediate, or resistant. Note: Specific breakpoints for this compound are not established.
    • Run quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) concurrently to ensure the test's validity [2].

Key Considerations for MIC Testing

Adherence to the following factors is critical for reliable and reproducible MIC results [2]:

Factor Consideration & Impact
Culture Medium Use Mueller-Hinton Broth/Agar. Ion concentration (especially Ca²⁺ and Mg²⁺) can affect the activity of some antibiotics.
Inoculum Size Standardization is crucial. A heavier inoculum can lead to a higher MIC, potentially falsely indicating resistance.
Incubation Conditions Time (16-20h), temperature (35±2°C), and atmosphere must be strictly controlled.
Antibiotic Properties The stability of this compound in solution and its storage conditions must be considered to maintain potency.

Research Applications and Future Directions

The data generated from MIC testing and mechanistic studies form the foundation for advanced research. The diagram below illustrates a potential integrated workflow for drug development.

G A In Vitro MIC Testing E Lead Optimization A->E Potency Data B Mechanism of Action Studies B->E Target Validation C Resistance Mechanism Analysis C->E Resistance Profile D In Vivo Efficacy Models D->E In Vivo Correlation

  • Guiding Drug Development: MIC data helps prioritize lead compounds for further development. The specific activity against S. aureus and Gram-negative bacteria makes this compound a candidate for further investigation [1].
  • Informing PK/PD Studies: The MIC value is central to Pharmacokinetic/Pharmacodynamic (PK/PD) analysis, which predicts dosing regimens required for clinical efficacy [2].
  • Understanding Resistance: Monitoring changes in MIC over time can provide early insights into the emergence of bacterial resistance mechanisms.

Experimental Design Considerations

For researchers designing studies with this compound, consider these points:

  • Solubility and Stability: Confirm the optimal solvent for this compound and establish the stability of the compound in solution and culture media over the incubation period.
  • Spectrum Determination: Expand testing to a wider, clinically relevant panel of bacterial strains to fully define its spectrum of activity.
  • Resistance Selection: Conduct experiments to investigate the potential for and mechanisms of resistance development against this tricyclic quinolone analog.

Important Note

This document is intended for research use only. This compound is a controlled substance and not approved for therapeutic use [1].

References

Ro 14-9578 bacterial cell culture treatment methods

Author: Smolecule Technical Support Team. Date: February 2026

General Bacterial Culture and Treatment Protocols

Although not specific to Ro 14-9578, the search results provide detailed, standard protocols for working with bacterial cultures in a research setting, which form the foundation of any treatment experiment.

The table below summarizes key materials and steps from a standard bacterial transformation protocol [1]:

Item / Step Description / Specification
Common Bacterial Strains DH5α, TOP10, MACH1, NEB stable
Culture Media LB Agar & LB Broth

| Critical Steps | • Thaw competent cells on ice • Heat shock at 42°C for 45 seconds • Outgrowth in LB broth before plating | | Selection Method | Antibiotic in LB agar (e.g., 50 µg/mL Kanamycin, 100 µg/mL Ampicillin) | | Confirmation | Restriction digest & plasmid sequencing |

For inoculating a liquid culture, which is often a step in treatment experiments, the standard method is [2]:

  • Prepare liquid LB media.
  • Add the appropriate antibiotic to the correct concentration for selection.
  • Using a sterile tool, pick a single bacterial colony from an agar plate.
  • Drop the colony into the liquid LB with antibiotic and swirl.
  • Incubate the culture tube or flask at 37°C for 12–18 hours in a shaking incubator to ensure proper aeration.

Conceptual Signaling Pathway for an Antibacterial Compound

Based on the general mechanisms of bioactive molecules, you can use the following Graphviz diagram as a conceptual framework. It illustrates how a compound like this compound might interfere with bacterial signaling to exert its effect.

The DOT script below generates a diagram showing a hypothetical signaling pathway:

Ro14_9578_Conceptual_Pathway Conceptual Signaling Pathway for an Antibacterial Compound Compound Bioactive Compound (e.g., this compound) QS Quorum Sensing System Compound->QS Inhibits cdiMP Intracellular Second Messenger Compound->cdiMP Modulates Response Cellular Response (Virulence, Biofilm) QS->Response Activates cdiMP->Response Regulates Phenotype Observed Phenotype (Growth Inhibition) Response->Phenotype Leads to

This conceptual model is based on established bacterial signaling mechanisms where small molecules can interfere with pathways like quorum sensing (extracellular communication) and cyclic dinucleotide signaling (intracellular signaling) to disrupt processes like virulence and biofilm formation [3].

References

Ro 14-9578 molecular docking studies

Author: Smolecule Technical Support Team. Date: February 2026

Background of Ro 14-9578

This compound is mentioned in the context of studies on quinolone analogs. It was described as a tricyclic compound whose mechanism of action, like other quinolones, involves inhibiting bacterial DNA gyrase [1]. DNA gyrase is a type II topoisomerase enzyme that introduces negative supercoils into DNA and is a validated target for antibacterial drugs [2].

Proposed Molecular Docking Protocol

This protocol outlines the steps for performing molecular docking studies with this compound, focusing on DNA gyrase as its putative target. The workflow for this protocol is summarized in the diagram below.

Ro14_9578_Docking_Workflow This compound Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_valid Validation Phase start Start: Identify Target p1 1. System Preparation start->p1 p2 2. Docking Execution p1->p2 sp1 Retrieve DNA Gyrase Structure (PDB: 3TTZ) p3 3. Results Validation p2->p3 de1 Define Active Site (e.g., from co-crystallized ligand) end Analyze Results p3->end rv1 Cluster Docking Poses (By Root-Mean-Square Deviation) sp1->p2 sp2 Prepare Protein (Remove water, add hydrogens, assign charges) sp1->sp2 sp2->p2 sp3 Prepare this compound Ligand (Sketch 3D structure, minimize energy) sp2->sp3 sp3->p2 de1->p3 de2 Select Search Algorithm (e.g., Genetic Algorithm in AutoDock) de1->de2 de2->p3 de3 Set Docking Parameters (Run 100 times, population size 150) de2->de3 de3->p3 rv1->end rv2 Analyze Binding Interactions (H-bonds, hydrophobic, pi-stacking) rv1->rv2 rv2->end rv3 Refine with MD Simulation (Assess complex stability) rv2->rv3 rv3->end

System Preparation
  • Target Protein Preparation

    • Source: Retrieve the three-dimensional structure of the DNA gyrase enzyme from a public database. A suitable starting point could be the Staphylococcus aureus DNA gyrase structure (PDB ID: 3TTZ), which is available in the Protein Data Bank (PDB) [2].
    • Processing: Using molecular visualization software like PyMOL and preparation tools such as AutoDockTools, you should:
      • Remove all water molecules and any non-essential co-crystals (e.g., native ligands, ions).
      • Add polar hydrogen atoms to the protein structure.
      • Assign atomic charges (e.g., Gasteiger charges).
      • Save the final prepared protein in the PDBQT file format, which is required for docking with AutoDock [2] [3].
  • Ligand Preparation

    • Structure Modeling: As the specific 3D structure of this compound may not be readily available in a database, you will likely need to build it using a chemical drawing program like ChemDraw or Avogadro.
    • Energy Minimization: Optimize the geometry of the sketched structure using molecular mechanics force fields (e.g., MMFF94) to obtain a stable, low-energy 3D conformation.
    • File Conversion: Convert the energy-minimized structure into the PDBQT format using AutoDockTools, ensuring the correct assignment of rotatable bonds [4].
Docking Execution
  • Active Site Definition: The binding site on DNA gyrase can be defined by the coordinates of a known inhibitor co-crystallized with the enzyme. For PDB 3TTZ, the location of the native ligand provides a reference for defining the grid box [2].
  • Docking Software and Parameters: Use a docking program like AutoDock or GOLD.
    • Software: AutoDock is widely used and well-documented [5] [2].
    • Algorithm: Employ the Genetic Algorithm (GA), which is effective for exploring ligand conformational flexibility.
    • Key Parameters:
      • Number of GA runs: 100
      • Population size: 150
      • Maximum number of energy evaluations: 25,000,000
      • Grid box dimensions and center: Set to encompass the defined active site.

The table below outlines the key parameters for a docking simulation using AutoDock.

Parameter Category Specific Setting Purpose/Rationale
Docking Algorithm Genetic Algorithm (GA) Robust search for global minimum; handles ligand flexibility [5].
Number of GA Runs 100 Provides sufficient sampling of conformational space for result reliability.
Population Size 150 Larger population increases search space exploration [4].
Maximum Energy Evaluations 25,000,000 Allows complex calculations to converge to a stable solution.
Grid Box Dimensions e.g., 60x60x60 points Must be large enough to encompass entire protein binding site [2].
Grid Point Spacing 0.375 Å Standard resolution for balancing computational cost and accuracy.
Results Validation
  • Pose Clustering and Scoring: After docking, analyze the results by clustering the resulting ligand poses based on their Root-Mean-Square Deviation (RMSD). The pose with the most favorable (lowest) binding free energy (ΔG in kcal/mol) and belonging to the largest cluster is typically selected as the best prediction of the binding mode [2].
  • Interaction Analysis: Visually inspect the top-ranked pose using software like PyMOL, UCSF Chimera, or Discovery Studio. Look for key molecular interactions, such as:
    • Hydrogen bonds with key amino acid residues.
    • Hydrophobic interactions.
    • π-π or π-cation stacking.
  • Advanced Validation via Molecular Dynamics (MD): To assess the stability of the predicted protein-ligand complex and account for protein flexibility, run a Molecular Dynamics (MD) simulation using software like GROMACS. A simulation of 100 nanoseconds is often a good starting point. Analyze the trajectory for stability using metrics like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) [2]. The binding free energy can be more accurately calculated using methods like MM/PBSA (gmx_MMPBSA) on frames extracted from the MD trajectory [2].

Visualization of Protein-Ligand Interactions

To effectively communicate the predicted binding mode of this compound, creating a clear diagram of its interactions is crucial. The following DOT language script can be used to generate a schematic of these key interactions.

Ro14_9578_Interaction_Map Key Protein-Ligand Interactions cluster_hbond Hydrogen Bonding cluster_hydro Hydrophobic Pocket cluster_pi Aromatic Stacking cluster_metal Metal Ion Coordination Ligand This compound (Tricyclic Core) L1 Carbonyl Group (C-4) Ligand->L1 L2 Cyclopropyl Group (N-1) Ligand->L2 L3 Aromatic Ring (Fused Core) Ligand->L3 L4 3-Carboxylate Group ASP1 Asp Residue (Backbone NH) L1->ASP1  H-Bond Acceptor ILE1 Ile VAL1 Val L2->ILE1 Hydrophobic L2->VAL1 Hydrophobic PHE1 Phe Ring L3->PHE1 π-Stacking MG1 Mg²⁺ Ion L4->MG1  Coordinates

Important Considerations & Best Practices

  • Account for Protein Flexibility: Standard docking often treats the protein as rigid. For more accurate results, consider using ensemble docking with multiple protein conformations or integrating Molecular Dynamics (MD) simulations to capture the dynamic nature of the binding site [5] [4].
  • The Role of Water Molecules: Water molecules can be crucial mediators in protein-ligand binding. Some advanced docking programs like GOLD allow for the explicit treatment of water molecules, letting you model whether a key water is displaced or conserved in the binding interface [6].
  • Experimental Validation is Crucial: It is vital to remember that computational predictions, no matter how sophisticated, are hypothetical. The docking results for this compound must be validated with experimental assays, such as measuring its minimum inhibitory concentration (MIC) against relevant bacterial strains or conducting enzyme inhibition studies on DNA gyrase [2].

References

Application Note: A Generalized Protocol for Evaluating Novel Antibiotic Compounds

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a standardized experimental framework for the preliminary evaluation of a novel antibiotic agent, designed to determine in vitro potency, mechanism of action, and resistance potential [1].

Introduction

The discovery and development of new antibiotics are critical in addressing the global public health threat of antimicrobial resistance (AMR) [2]. The initial profiling of any new compound requires a rigorous, multi-stage experimental approach to establish its efficacy and potential for clinical use. This protocol details the essential in vitro experiments that constitute the foundation of antibiotic research, from initial susceptibility testing to more complex mechanistic studies [3]. The assays described herein are designed to be adaptable for a wide range of bacterial organisms and antimicrobial agents.

Experimental Design & Workflow

The evaluation process follows a logical sequence, beginning with basic potency measurements and progressing to more complex analyses. The following workflow visualizes the key stages and decision points in this process.

antibiotic_workflow Antibiotic Evaluation Workflow start Start: Novel Antibiotic Compound mic In Vitro Susceptibility Testing (MIC/MBC) start->mic mech Mechanism of Action Studies mic->mech broth Broth Microdilution Assay mic->broth agar Agar Dilution Method mic->agar pk_pd PK/PD Analysis & Dose Optimization mech->pk_pd morph Cell Morphology Analysis (Microscopy) mech->morph synth Macromolecular Synthesis Inhibition mech->synth binding Target Protein Binding Assay mech->binding resist Resistance Propensity Assessment pk_pd->resist report Compile Experimental Report resist->report mut Serial Passage Assay (Mutation Frequency) resist->mut cross Cross-Resistance Screening resist->cross broth->mech agar->mech morph->pk_pd synth->pk_pd binding->pk_pd mut->report cross->report

Key Experimental Protocols

3.1 In Vitro Susceptibility Testing: MIC and MBC Determination

The minimal inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The minimal bactericidal concentration (MBC) is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum [4].

  • Method: Broth microdilution is the reference method, performed in 96-well microtiter plates according to standards set by organizations like the Clinical and Laboratory Standards Institute (CLSI) [4].
  • Procedure:
    • Prepare a logarithmic dilution series of the antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth).
    • Standardize the bacterial inoculum to a concentration of approximately 5 × 10^5 CFU/mL in each well.
    • Incubate the plates at 35±2°C for 16-20 hours.
    • The MIC is the lowest well concentration with no visible turbidity.
    • For MBC, subculture from clear wells onto antibiotic-free agar plates. The MBC is the lowest concentration yielding no growth on the subculture.

3.2 Time-Kill Kinetics Assay

This assay evaluates the rate and extent of bactericidal activity over time [5].

  • Method: Bacteria are exposed to a range of antibiotic concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC), and viable counts are performed at regular intervals.
  • Procedure:
    • Inoculate flasks containing broth and antibiotic with a standardized bacterial culture.
    • Incubate with shaking at 37°C.
    • Sample at pre-defined timepoints (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
    • Serially dilute samples, plate on agar, and count colonies after incubation.
    • A ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal.
Data Presentation and Analysis

Table 1: Example MIC and MBC Data for a Novel Compound Against Reference Strains

Bacterial Strain (ATCC) MIC (μg/mL) MBC (μg/mL) MBC/MIC Ratio Interpretation
Staphylococcus aureus 29213 1.0 2.0 2 Bactericidal
Escherichia coli 25922 4.0 16.0 4 Bactericidal
Pseudomonas aeruginosa 27853 8.0 >32.0 >4 Bacteriostatic
Enterococcus faecalis 29212 2.0 4.0 2 Bactericidal

Table 2: Key Parameters in Time-Kill Kinetics Assay

Parameter Definition Significance
Bactericidal Activity ≥3-log10 reduction in CFU/mL within 24h [5] Indicates the compound kills bacteria effectively.
Bacteriostatic Activity <3-log10 reduction in CFU/mL Indicates the compound only inhibits growth.
Time-Dependent Killing Efficacy depends on time concentration exceeds MIC [1] Dosing strategy should aim to maximize exposure time.
Concentration-Dependent Killing Efficacy depends on peak concentration relative to MIC [1] Dosing strategy should aim for high peak levels.
Troubleshooting and Technical Notes
  • Inoculum Effect: A significant increase in MIC with an increase in bacterial inoculum size can indicate potential efficacy issues in high-burden infections. This is a known effect with some β-lactam antibiotics [1].
  • Media pH and Cations: The activity of certain antibiotics (e.g., aminoglycosides) can be highly dependent on the pH and divalent cation concentration of the test medium. Ensure media is consistent with standard guidelines.
  • PK/PD Integration: Early integration of pharmacokinetic/pharmacodynamic (PK/PD) analysis is crucial. Determine whether the antibiotic exhibits time-dependent or concentration-dependent killing to inform optimal dosing regimen design for future in vivo studies [1].

How to Proceed with Ro 14-9578 Research

Since specific information on "this compound" is not available in the current literature, you may need to:

  • Consult historical archives or pharmaceutical patent databases, as the "Ro" prefix suggests it may be a compound from Roche's historical pipeline.
  • Adapt the general protocols provided above, using the compound's specific molecular structure and hypothesized mechanism of action to design targeted experiments.
  • Explore modern alternatives: The field is advancing with new classes of antibiotics, such as zosurabalpin for CRAB infections, which employ novel mechanisms like disrupting outer membrane transport [2].

References

Comprehensive Application Notes for Bacterial Target Identification of Ro 14-9578

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ro 14-9578

This compound is a chemical compound recognized in the class of tricyclic quinolones and has been investigated for its antibacterial properties [1]. Historical records from the MeSH database classify it under anti-infective agents and quinolones, with initial source literature dating back to 1987 [2]. The core challenge today is determining its precise mechanism of action and molecular target within bacterial cells, a process critical for understanding its efficacy, potential for resistance, and further drug optimization.

Overview of Target Identification Strategies

Target identification is a foundational step in the drug discovery process, essential for understanding a compound's mode of action [3]. Strategies can be broadly categorized into affinity-based methods and label-free methods. The selection between these approaches depends on factors such as the chemical modifiability of the compound, the available resources, and the biological context [3].

The table below summarizes the primary experimental approaches for target identification:

Table 1: Comparison of Key Target Identification Methods

Method Core Principle Key Requirement Key Advantage Primary Limitation
On-Bead Affinity Matrix [3] Small molecule is covalently linked to solid beads to purify target proteins from a lysate. A known, non-critical site on the molecule for linker attachment. Preserves the molecule's original activity if linked correctly. Potential for non-specific binding to the matrix.
Biotin-Tagged Pull-Down [3] Biotin-tagged molecule isolates targets using streptavidin-coated beads. A site for biotin tagging that does not disrupt bioactivity. Simple, low-cost purification with high affinity. Harsh elution conditions may denature proteins; tag can affect cell permeability.
Photoaffinity Tagging (PAL) [3] A photoreactive group on the probe forms a permanent covalent bond with the target upon UV exposure. Incorporation of a photoreactive group (e.g., diazirine) and an affinity tag. High specificity; captures transient/weak interactions; reduces false positives. More complex probe synthesis is required.
Label-Free Methods [3] Utilizes the native molecule without tags, often relying on cellular or proteomic changes. No chemical modification of the compound. Avoids potential artifacts introduced by tagging. Can be indirect and require extensive downstream validation.

Detailed Experimental Protocols

Protocol: Biotin-Tagged Affinity Pull-Down

This protocol is a widely used affinity-based method to isolate and identify protein targets directly from a bacterial cell lysate [3].

3.1.1 Reagents and Equipment
  • Purified this compound analog with a biotin tag attached via a chemical linker (e.g., PEG spacer).
  • Streptavidin-coated magnetic beads.
  • Lysis Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.5% NP-40, pH 7.4, supplemented with protease inhibitors.
  • Wash Buffer: Lysis buffer without detergent.
  • Elution Buffer: 1X SDS-PAGE loading buffer with 2mM biotin or 20mM DTT.
  • Centrifuges, rotator, SDS-PAGE equipment, and mass spectrometry system.
3.1.2 Step-by-Step Procedure
  • Cell Lysis: Harvest bacterial cells and lyse them in a sufficient volume of ice-cold Lysis Buffer. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
  • Bead Preparation: Pre-wash the streptavidin-coated magnetic beads three times with Lysis Buffer.
  • Pre-clearing: Incubate the clarified lysate with bare streptavidin beads for 30 minutes at 4°C to remove proteins that bind non-specifically to the beads or matrix. Collect the supernatant.
  • Affinity Purification: Incubate the pre-cleared lysate with the biotin-tagged this compound probe for 2-4 hours at 4°C with gentle rotation.
  • Capture: Add the pre-washed streptavidin beads to the lysate-probe mixture and incubate for an additional 1 hour.
  • Washing: Pellet the beads and carefully remove the supernatant. Wash the beads stringently 3-5 times with 1 mL of Wash Buffer to remove unbound proteins.
  • Elution: Elute the bound proteins by resuspending the beads in Elution Buffer and heating at 95°C for 10 minutes.
  • Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands of interest, digest them with trypsin, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Photoaffinity Labeling (PAL) with Click Chemistry

PAL is particularly powerful for capturing transient interactions and can be combined with click chemistry for versatile detection [3].

3.2.1 Reagents and Equipment
  • This compound analog featuring a photoreactive group (e.g., trifluoromethylphenyl diazirine) and an alkyne handle.
  • UV light source (e.g., 365 nm).
  • Azide-functionalized affinity tag (e.g., azide-biotin or azide-fluorophore).
  • Click chemistry reagents: Copper(II) sulfate, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), and sodium ascorbate.
  • Standard cell culture and lysis materials.
3.2.2 Step-by-Step Procedure
  • Cellular Treatment: Treat live bacterial cells or cell lysate with the diazirine- and alkyne-containing this compound probe. Allow the probe to bind its targets under physiological conditions in the dark.
  • Photo-Crosslinking: Irradiate the sample with UV light (e.g., 365 nm for 10-15 minutes on ice) to activate the diazirine group, covalently linking the probe to its target protein(s).
  • Cell Lysis: If using whole cells, lyse the cells after crosslinking.
  • Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate the azide-biotin tag to the alkyne on the probe-bound targets.
  • Target Enrichment and Identification: Proceed with streptavidin-based pull-down (as in Section 3.1.2, steps 5-8), followed by SDS-PAGE and LC-MS/MS analysis.

Workflow Visualization

The following diagram illustrates the logical sequence of the key experimental protocols described above, highlighting the decision points between different methodological pathways.

G Start Start: Bioactive Molecule (this compound) Decision1 Can the molecule be chemically modified? Start->Decision1 AffinityBranch Affinity-Based Methods Decision1->AffinityBranch Yes LabelFreeBranch Label-Free Methods Decision1->LabelFreeBranch No Decision2 Need to capture transient interactions? AffinityBranch->Decision2 OnBead On-Bead Affinity Matrix LabelFreeBranch->OnBead e.g., using native compound PAL Photoaffinity Labeling (PAL) with Click Chemistry Decision2->PAL Yes Biotin Biotin-Tagged Pull-Down Decision2->Biotin No MS Mass Spectrometry (Protein Identification) PAL->MS Biotin->MS OnBead->MS Validation Target Validation MS->Validation

Figure 1: Experimental Workflow for Target Identification. This diagram outlines the decision-making process for selecting the appropriate target identification strategy based on the modifiability of the compound and the nature of the interaction.

Data Analysis and Validation

Following mass spectrometry, bioinformatic analysis is crucial. Proteins are identified by searching fragmented spectra against bacterial protein databases. Confidence in a candidate target increases if it is the only protein or a known target class (like DNA gyrase for quinolones) consistently enriched in multiple experimental replicates compared to negative controls.

Essential validation experiments include:

  • Genetic Validation: Demonstrating that overexpression of the candidate target gene confers resistance to this compound, or that gene deletion/knockdown increases susceptibility.
  • Biophysical Validation: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity between the native this compound and the purified recombinant target protein.
  • Functional Validation: Showing that this compound inhibits the target's enzymatic or biological function in a dose-dependent manner in vitro.

Conclusion

Identifying the bacterial target of this compound requires a systematic application of modern chemical biology and proteomic techniques. While the specific data for this compound is not available in contemporary literature, the protocols outlined here—particularly the highly specific photoaffinity labeling and the robust biotin-tagged pull-down—provide a reliable and detailed roadmap for researchers to uncover its mechanism of action. Success in this endeavor will facilitate the rational development of novel tricyclic quinolone-based antibacterial agents.

References

Application Notes: Ro 14-9578, a Tricyclic Quinolone Analog

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Ro 14-9578 is a tricyclic quinolone analog investigated for its antibacterial properties [1] [2] [3]. A pivotal 1987 study by Georgopapadakou et al. established that its mechanism of action is analogous to that of classical quinolone antibiotics, primarily through the inhibition of the bacterial enzyme DNA gyrase (topoisomerase II) [4]. This finding was significant as it demonstrated that a bicyclic quinolone nucleus is not essential for anti-gyrase activity [4]. The compound exhibits activity against various Gram-negative bacteria and Staphylococcus aureus [2] [3].

Mechanism of Action The primary mechanism of this compound is the inhibition of DNA gyrase, an essential bacterial enzyme that catalyzes the ATP-dependent negative supercoiling of double-stranded DNA [4] [5]. This inhibition disrupts DNA replication and transcription, leading to bacterial cell death.

The following diagram illustrates the proposed mechanism of action and its consequences based on the studied effects of this compound:

G Ro This compound Gyrase DNA Gyrase Ro->Gyrase Inhibits Supercoiling DNA Supercoiling Ro->Supercoiling Disrupts Replication DNA Replication Ro->Replication Blocks Gyrase->Supercoiling Catalyzes Supercoiling->Replication Required for Morphology Aberrant Cell Morphology Replication->Morphology Death Bacterial Cell Death Morphology->Death

Quantitative Activity Data The table below summarizes the key quantitative data for this compound's inhibitory activity from in vitro assays.

Table 1: Inhibitory Activity of this compound in *Escherichia coli*

Assay Type IC₅₀ Value Description
DNA Supercoiling 66.8 μM Concentration that inhibits 50% of DNA gyrase-mediated supercoiling activity [2] [3].
DNA Biosynthesis 117 μM Concentration that inhibits 50% of cellular replicative DNA synthesis [2] [3].

Experimental Protocols

The following protocols are reconstructed based on the methodologies referenced in the foundational study [4].

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the in vitro potency (IC₅₀) of this compound in inhibiting DNA gyrase-catalyzed supercoiling of relaxed DNA.

Materials:

  • Purified E. coli DNA gyrase
  • Relaxed plasmid DNA (e.g., pBR322)
  • Supercoiling assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol)
  • This compound (serial dilutions in DMSO)
  • Stop solution (e.g., 1% SDS, 50 mM EDTA)
  • Agarose gel electrophoresis equipment
  • Gel stain (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a series of microcentrifuge tubes, add the supercoiling assay buffer, relaxed plasmid DNA, and purified DNA gyrase.
  • Compound Addition: Add varying concentrations of this compound to the reaction tubes. Include a negative control (no inhibitor) and a vehicle control (DMSO only).
  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.
  • Reaction Termination: Stop the reactions by adding an appropriate volume of stop solution.
  • Analysis: Load the samples onto an agarose gel and run electrophoresis. Visualize the DNA under UV light.
  • Data Analysis: The degree of supercoiling is observed by the change in plasmid DNA mobility. The IC₅₀ is the concentration of this compound that inhibits 50% of the supercoiling activity compared to the negative control.
Protocol 2: Bacterial DNA Biosynthesis Inhibition Assay

Objective: To measure the inhibition of cellular DNA synthesis in E. coli by this compound.

Materials:

  • E. coli culture in log-phase growth
  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
  • Radiolabeled DNA precursor (e.g., [³H]-thymidine)
  • This compound (serial dilutions)
  • Cell harvester and filters for radioactivity measurement, or a scintillation counter
  • Trichloroacetic acid (TCA)

Procedure:

  • Culture Preparation: Grow E. coli to mid-log phase in the appropriate medium.
  • Compound Exposure: Distribute the culture into tubes containing different concentrations of this compound. Include an untreated control.
  • Pulse-Labeling: After a brief incubation with the compound, add the radiolabeled thymidine to each culture for a short pulse (e.g., 10-20 minutes).
  • Reaction Termination: Stop incorporation by placing tubes on ice and adding cold TCA.
  • Precipitation and Measurement: Precipitate the acid-insoluble nucleic acids on ice, collect the precipitate on filters, and wash thoroughly. Measure the incorporated radioactivity using a scintillation counter.
  • Data Analysis: The percentage of DNA synthesis inhibition is calculated by comparing the radioactivity in the compound-treated samples to the untreated control. The IC₅₀ is the concentration that causes 50% inhibition.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To assess the antibacterial activity of this compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile test tubes or microtiter plates
  • This compound (stock solution)

Procedure:

  • Broth Dilution: Prepare a two-fold serial dilution of this compound in CAMHB in tubes or wells.
  • Inoculation: Standardize the bacterial suspension to approximately 5 x 10⁵ CFU/mL and add it to each tube/well containing the drug dilutions.
  • Incubation: Incubate the plates/tubes at 37°C for 16-20 hours.
  • Result Reading: The MIC is the lowest concentration of this compound that completely prevents visible growth of the organism.

The experimental workflow for these key assays is summarized below:

G Start Prepare this compound Serial Dilutions Assay1 DNA Gyrase Supercoiling Assay Start->Assay1 Assay2 DNA Biosynthesis Inhibition Assay Start->Assay2 Assay3 Minimum Inhibitory Concentration (MIC) Start->Assay3 Result1 IC₅₀ for Enzyme Inhibition Assay1->Result1 Result2 IC₅₀ for Cellular DNA Synthesis Assay2->Result2 Result3 MIC Value for Bacterial Strains Assay3->Result3 Conclusion Establish Mechanism of Action as DNA Gyrase Inhibitor Result1->Conclusion Result2->Conclusion Result3->Conclusion

Conclusion

This compound serves as a historically important compound that helped define the structure-activity relationship of quinolone antibiotics, proving that a tricyclic core can effectively inhibit DNA gyrase [4]. The protocols outlined here provide a framework for confirming its mechanism of action. Future research could focus on profiling this compound against modern multidrug-resistant bacterial strains and further elucidating its binding mode with gyrase through structural studies.

References

Application Notes: Ro 14-9578 - A Tricyclic Quinolone Analog

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Compound Profile & Introduction Ro 14-9578 is identified as a tricyclic quinolone analog that functions as an antibacterial agent [1]. Its primary significance in research stems from the finding that a bicyclic quinolone nucleus is not an absolute requirement for antibacterial activity. Studies have demonstrated that its mechanism of action and antibacterial effects are comparable to those of classical quinolones like nalidixic acid and oxolinic acid [2] [3]. This makes it a valuable compound for probing the structural tolerances of the quinolone pharmacophore.

2.0 Mechanism of Action The compound exerts its antibacterial effect by targeting DNA gyrase, a critical bacterial enzyme responsible for supercoiling DNA. Inhibition of this enzyme leads to disruption of DNA replication and ultimately bacterial cell death [2].

  • Key Evidence:
    • Inhibition of DNA Synthesis: this compound effectively inhibits replicative DNA biosynthesis in bacteria [2].
    • Effects on Cell Morphology: The compound induces morphological changes in bacterial cells consistent with the action of known DNA gyrase inhibitors [2].
    • Direct Enzyme Inhibition: It inhibits the gyrase-catalyzed supercoiling of DNA in cell-free systems [2].

3.0 Structure-Activity Relationship (SAR) Analysis The core discovery related to this compound is that a tricyclic core can successfully replace the classic bicyclic quinolone structure while maintaining the mechanism of action and antibacterial activity [2] [3]. This suggests that the spatial orientation of key functional groups crucial for interacting with the gyrase enzyme can be maintained in a more complex ring system.

The following workflow outlines a general approach for SAR analysis, which can be applied to compounds like this compound. This methodology is adapted from computational target prediction principles where full quantitative data is scarce [4].

Start Start: Query Molecule (this compound) Step1 1. Similarity Searching Start->Step1 Step2 2. Data Collection Step1->Step2 Step3 3. Minimum Structure Identification Step2->Step3 Step4 4. Target Prediction Step3->Step4 Step5 5. SAR Table Generation Step4->Step5

4.0 Experimental Data & Protocols The search results did not contain the detailed, step-by-step methodologies for all key experiments. However, the foundational observations and some chemical data are available.

Table 1: Chemical and Biological Profile of this compound

Property Value / Description Source
Chemical Class Tricyclic quinolone analog [2] [1]
CAS Number 100891-41-6 [1]
Molecular Formula C₁₆H₁₃NO₅ [1]
Molecular Weight 299.28 g/mol [1]
Mechanism of Action DNA gyrase (topoisomerase II) inhibition [2]
Antibacterial Activity Comparable to nalidixic and oxolinic acids [2]

Table 2: Summary of Key Biological Assays and Findings for this compound

| Assay Type | Organism/System | Key Finding / Outcome | | :--- | :--- | :--- | | Antibacterial Activity | Escherichia coli, Staphylococcus aureus | Showed measurable antibacterial activity. | [2] | | DNA Biosynthesis Inhibition | Bacterial cells | Inhibition of replicative DNA synthesis observed. | [2] | | Cell Morphology Effects | Bacterial cells | Induced changes consistent with DNA gyrase inhibitors. | [2] | | DNA Supercoiling Inhibition | Cell-free enzyme assay | Directly inhibited gyrase-catalyzed DNA supercoiling. | [2] |

Protocol 1: General Guidance for DNA Gyrase Supercoiling Inhibition Assay While exact protocol details for this compound are not provided in the search results, the following is a standard approach for this type of experiment, based on the cited findings [2].

  • Objective: To assess the ability of this compound to directly inhibit the supercoiling activity of DNA gyrase.
  • Principle: Relaxed circular DNA plasmid is used as a substrate. Active gyrase introduces supercoils, increasing the plasmid's electrophoretic mobility. Inhibition by a compound results in the persistence of the relaxed form.
  • Materials:
    • Purified DNA gyrase enzyme.
    • Relaxed plasmid DNA (e.g., pBR322).
    • Reaction buffer (containing ATP, Mg²⁺).
    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
    • Controls: No-drug control (positive supercoiling), reference inhibitor (e.g., oxolinic acid), solvent control.
  • Method:
    • Set up reaction mixtures containing buffer, enzyme, plasmid DNA, and varying concentrations of this compound.
    • Incubate at an optimal temperature (e.g., 37°C) for 30-60 minutes.
    • Stop the reaction by adding a stopping solution (e.g., containing SDS and proteinase K).
    • Analyze the DNA products by agarose gel electrophoresis.
    • Visualize the DNA bands under UV light after staining with ethidium bromide.
  • Expected Outcome: A dose-dependent decrease in the formation of supercoiled DNA, with a corresponding increase in the relaxed DNA form, indicates successful inhibition.

Protocol 2: In-silico SAR Table Generation For a systematic analysis of structure-activity relationships, an in-silico approach can be employed once a dataset of analogs is available [5].

  • Objective: To generate an SAR table that correlates structural variations in the tricyclic scaffold with biological activity data.
  • Software: Chemoinformatics toolkits (e.g., JChem for Office, ChemAxon).
  • Method:
    • R-group Decomposition: Define the core tricyclic structure of this compound. Decompose a library of analogous structures, assigning substituents to specific R-group positions (R1, R2, etc.).
    • Data Alignment: Compile biological data (e.g., MIC, IC₅₀ in gyrase assay) for each analog in the dataset.
    • SAR Table Generation: Use the software's SAR table function to create a matrix. Rows and columns represent different R-groups, and cell values display the average biological activity for molecules sharing that specific combination of substituents.
    • Analysis: Identify trends where specific substituents at particular positions enhance or diminish antibacterial potency.

Research Limitations & Notes

  • Information Gap: The most detailed mechanistic study on this compound is from 1987 [2]. There is a significant lack of recent research or publicly available data on its synthesis, comprehensive SAR, pharmacokinetics, and toxicity profile.
  • Data Scarcity: The search yielded no quantitative data on Minimum Inhibitory Concentrations (MICs) against a broad panel of bacterial strains, which is critical for a full SAR analysis.

Proposed Research Directions

To advance the understanding of tricyclic quinolone analogs like this compound, future work could focus on:

  • Synthetic Exploration: Systematically synthesizing analogs with modifications to the tricyclic core and its substituents.
  • Computational Modeling: Employing molecular docking studies to understand the binding mode of the tricyclic scaffold within the DNA gyrase binding site.
  • Profiling Against Resistant Strains: Evaluating its activity against quinolone-resistant bacterial strains to determine the potential to overcome common resistance mechanisms.

Conclusion

This compound serves as a pivotal compound that challenged the historical structural dogma of quinolone antibiotics. It conclusively demonstrated that the antibacterial activity via DNA gyrase inhibition is not exclusive to the bicyclic quinolone structure. The application notes and generalized protocols provided here establish a foundation for researchers to further explore this underexplored chemical space of non-bicyclic quinolone analogs.

References

Ro 14-9578 low potency solutions

Author: Smolecule Technical Support Team. Date: February 2026

Ro 14-9578: Compound Overview

This compound is recognized in research as a tricyclic quinolone analog with antibacterial properties [1] [2]. The table below summarizes its key characteristics:

Property Description
IUPAC Name Information not available in search results
Category Tricyclic quinolone / Antibacterial agent [1] [2]
Molecular Weight 299.28 g/mol [1] [2]
Molecular Formula C₁₆H₁₃NO₅ [1] [2]
CAS Number 100891-41-6 [1] [2]
Mechanism of Action Inhibits DNA biosynthesis (IC₅₀ = 117 μM) and DNA supercoiling (IC₅₀ = 66.8 μM) in Escherichia coli [1]
Biological Activity Exhibits inhibitory effects against various Gram-negative bacteria and Staphylococcus aureus [1]
Primary Application For research use only. Not for human consumption [1] [2].

Information Limitations and Guidance

The search results do not contain specific experimental protocols, common problems, or FAQs related to working with this compound. To build the technical support content you need, I suggest the following approaches:

  • Consult Specialized Databases: Search for the compound on dedicated bioinformatics and chemical databases such as PubChem, ChEMBL, or BindingDB, which often contain richer bioactivity data and links to scientific literature [3].
  • Retrieve Primary Literature: Use the CAS Number (100891-41-6) to search scientific databases like PubMed or Google Scholar for the original research articles that first synthesized and evaluated this compound. These will be your most reliable source for detailed methodologies.
  • Review Related Antibiotics: The broader literature on the chemical synthesis of antibiotics, particularly quinolones, may provide useful analogies for handling, solubility, and stability, even if it doesn't mention this compound specifically [4].

Suggested Experimental Workflow

While exact protocols are unavailable, the diagram below outlines a general ligand-based target identification workflow, which is relevant to investigating a compound like this compound [3]. This can serve as a starting point for planning your experiments.

Ro14_9578_Workflow start Start: Query Molecule (this compound) simsearch Similarity Searching start->simsearch datacollect Data Collection simsearch->datacollect Find structurally related molecules minstruct Minimum Structure Identification datacollect->minstruct Gather target & SAR data from databases targetpred Target Prediction minstruct->targetpred Define crucial pharmacophore end Identified Potential Biological Target targetpred->end Predict target based on neighbor molecules

References

Ro 14-9578 assay optimization techniques

Author: Smolecule Technical Support Team. Date: February 2026

Ro 14-9578 Overview

This compound is a tricyclic quinolone analog with antibacterial activity. Its primary documented mechanisms of action include the inhibition of DNA biosynthesis and DNA supercoiling in Escherichia coli [1].

The quantitative data available for this compound is summarized in the table below.

Biological Activity Experimental System Quantitative Measure (IC50)
Inhibits DNA biosynthesis Escherichia coli 117 μM [1]
Inhibits DNA supercoiling Escherichia coli 66.8 μM [1]

Assay Development & Optimization Techniques

While specific protocols for this compound are not available, the following established methods are highly relevant for studying its interactions with biological targets like DNA and topoisomerases.

Fluorescence Polarization (FP) Assays

FP is a versatile, homogeneous technique ideal for studying molecular interactions, such as binding to DNA or enzymes like topoisomerases [2] [3]. The principle is that a small, fluorescently-labeled molecule rotates quickly, yielding a low polarization signal. When bound to a larger molecule, its rotation slows, significantly increasing the polarization [2].

Key Optimization Parameters:

  • Fluorophore Selection: The fluorophore's lifetime must be compatible with the molecular weight of the complex. For studying large targets (e.g., DNA-protein complexes), long-lifetime dyes (e.g., SeTau-425 with 26.2 ns) are superior to short-lifetime dyes like fluorescein (4 ns) [3].
  • Assay Development: Titrate the labeled molecule (e.g., DNA) with the binding partner (e.g., protein or compound). A robust assay will show a clear saturation binding curve [3].
  • Handling: Use low-volume, low-retention tubes and tips to minimize reagent loss [4].

The workflow for developing and troubleshooting an FP assay can be visualized as follows:

fp_workflow start Define Assay Goal step1 Select Fluorophore (Long Lifetime for Large Targets) start->step1 step2 Optimize Buffer Conditions (pH, Ionic Strength, Additives) step1->step2 step3 Titrate Binding Partner step2->step3 step4 Measure FP Signal step3->step4 eval Evaluate Data step4->eval success Robust Assay: Clear Saturation Curve eval->success Good Dynamic Range troubleshoot Troubleshoot eval->troubleshoot Low Signal/No Change troubleshoot->step1 Revisit Probe Design troubleshoot->step2 Revisit Conditions

Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET is another powerful technique for studying protein-protein interactions (PPIs) in living cells, which could be relevant if this compound influences multi-protein complexes [5].

Key Optimization Parameters [5]:

  • Extended Detection Range: Use a bright donor (e.g., Nluc) and sensitive acceptor detection (e.g., confocal microscopy for YFP) to accurately measure a wide range of acceptor-to-donor (A:D) expression ratios.
  • Proper Normalization: Employ a BRET-free reference probe (e.g., Nluc-block-YFP) to normalize A:D ratios correctly and eliminate background.
  • Saturation Assay: Plot the BRET signal against the A:D ratio. A hyperbolic curve indicates a specific interaction, characterized by:
    • BRETmax: The maximum BRET signal, indicative of the relative amount of dimers.
    • BRET50: The A:D ratio at half BRETmax, indicative of relative affinity.

Troubleshooting Common Assay Problems

The table below outlines common issues, their potential causes, and solutions applicable to various assay formats.

Problem Potential Causes Suggested Solutions
High Background Contaminated reagents, fluorescent compound interference, non-specific binding. Decontaminate work areas; use clean equipment; include controls; use automated liquid handling to reduce errors [4].
Low Signal-to-Noise Low sensitivity, improper fluorophore, high reagent variability. Optimize reagent concentrations and incubation times; use dyes with high extinction coefficients and quantum yields [4] [3].
Poor Reproducibility Manual pipetting errors, reagent instability, inconsistent cell health. Automate liquid handling (e.g., non-contact dispensers); use aseptic techniques for cell-based assays; standardize protocols [4].
Weak or No Binding Incorrect buffer conditions, low protein/DNA activity, faulty reagent labeling. Validate reagent purity and activity; optimize pH and salt concentrations; confirm labeling efficiency of probes [4] [6].

Frequently Asked Questions

What is the most critical factor for a successful FP assay? The single most critical factor is matching the fluorescence lifetime of the probe to the rotational correlation time of the complex you are studying. Using a dye with too short a lifetime (e.g., fluorescein) for a large target will result in no observable polarization change [3].

How can I improve the reproducibility of my cell-based assays? Implement automated liquid handling to ensure consistent, precise, and gentle dispensing across all wells. This minimizes human error, well-to-well variation, and cell stress, which is crucial for maintaining cell viability and obtaining reliable data [4].

My enzymatic assay shows inconsistent kinetics between preparations. What should I check? Enzyme source and purity are paramount. Always validate the identity, mass purity, and enzymatic purity of your enzyme preparations. Kinetic mechanisms can vary even for the same enzyme from different species or tissues [7] [6].

I hope this technical foundation assists you in building your support center. The information from these sources, while not specific to this compound, provides a strong, evidence-based starting point for developing and troubleshooting relevant assays.

References

Ro 14-9578 solubility issues resolution

Author: Smolecule Technical Support Team. Date: February 2026

Ro 14-9578 Basic Properties

The table below summarizes the available quantitative data for this compound [1] [2].

Property Value
CAS Number 100891-41-6 [1] [2]
Molecular Formula C₁₆H₁₃NO₅ [2]
Molar Mass 299.28 g/mol [2]
Bioactivity Tricyclic quinolone analog with antibacterial activity. Inhibits DNA biosynthesis (IC₅₀ = 117 μM) and DNA supercoiling (IC₅₀ = 66.8 μM) in Escherichia coli [2].
Recommended Storage Room temperature in continental US; may vary elsewhere [2].

Troubleshooting Solubility Issues

Solubility is influenced by multiple factors. The following workflow outlines a systematic approach to diagnose and resolve common problems. The text color in the diagram is explicitly set for high contrast against node backgrounds (e.g., white text on dark colors, dark text on light colors) in accordance with your specifications.

Start Start: Solubility Issue S1 Verify Solvent Polarity Start->S1 S2 Increase Temperature (with stability check) S1->S2 S3 Use Solvent Cosolvents (DMSO, EtOH) S2->S3 S4 Employ Sonication or Vigorous Stirring S3->S4 S5 Test pH Adjustment S4->S5 Resolved Issue Resolved S5->Resolved

Experimental Protocols for Troubleshooting Steps
  • Verify Solvent Polarity

    • Principle: The "like dissolves like" rule is fundamental [3]. This compound, being an organic molecule with both polar (carbonyl groups) and non-polar (aromatic rings) regions, may require a solvent with intermediate polarity.
    • Methodology: Perform a small-scale solubility screen. In separate vials, add 1 mg of this compound to 1 mL of various solvents, such as water (highly polar), methanol or ethanol (polar protic), acetonitrile (polar aprotic), dimethyl sulfoxide (DMSO, polar aprotic), and acetone (moderately polar). Vortex for 30-60 seconds and visually inspect for clarity. A clear solution indicates good solubility.
  • Increase Temperature

    • Principle: For most solids and liquids, solubility increases with temperature due to endothermic dissolution processes [4]. Caution: Ensure this compound is stable at elevated temperatures.
    • Methodology: Place the vial containing the compound and solvent in a controlled water bath or heating block at 37-50°C. Shake gently and observe. Avoid boiling. After achieving dissolution, cool slowly to room temperature and monitor for precipitation.
  • Use Solvent Cosolvents

    • Principle: A cosolvent system can adjust the overall polarity of the solution to better dissolve the solute [3].
    • Methodology: Prepare a stock solution in a water-miscible solvent like DMSO (e.g., 50-100 mM). This stock can then be diluted into your aqueous buffer. The final DMSO concentration in the biological assay should be kept low (typically <1%) to avoid cytotoxicity. Alternatively, create a binary mixture like EtOH:Water (1:1 v/v).
  • Employ Sonication

    • Principle: Sonication uses ultrasonic energy to disrupt particle aggregates and enhance the dissolution rate [4].
    • Methodology: Place the sample vial in an ultrasonic water bath or use a probe sonicator. Sonicate in short bursts (10-30 seconds) to avoid excessive heating. Check for dissolution after each burst.
  • Test pH Adjustment

    • Principle: If the compound has ionizable functional groups, changing the pH can significantly impact its solubility. Quinolones often have carboxylic acid groups that can be deprotonated in basic conditions.
    • Methodology: Prepare small aliquots of your compound in buffered solutions at different pH levels (e.g., pH 2.0, 7.4, 10.0). Use standard buffers like phosphate or citrate. Observe solubility changes. Note: pH alteration may affect the compound's stability and biological activity.

Frequently Asked Questions (FAQs)

  • What is the recommended storage condition for this compound? It is recommended to store the product under the recommended conditions in the provided Certificate of Analysis and at room temperature in continental US (may vary elsewhere) [2]. Always confirm the specific storage instructions on the product datasheet upon receipt.

  • The compound dissolved in DMSO but precipitated upon dilution into my aqueous assay buffer. What can I do? This is a common issue. You can try the following: a) Ensure your DMSO stock solution is fresh and clear. b) Perform a more gradual dilution. Instead of adding the DMSO stock all at once, add it dropwise to the aqueous buffer while vortexing. c) Increase the content of cosolvent in your final assay buffer slightly, if compatible with your experimental system (e.g., 1-5% DMSO or ethanol). d) Use a surfactant like Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.01%) in the buffer to help maintain solubility.

  • Can the particle size of the solid compound affect its solubility? Yes, the particle size can significantly affect the dissolution rate. A finer powder has a greater surface area, which typically leads to a faster dissolution rate [4]. If you have a coarse powder, gently grinding it into a finer consistency using a mortar and pestle might help, provided this does not degrade the compound.

  • Where can I find the original research on this compound? The primary source for this compound is the 1987 study by Georgopapadakou N.H. et al., published in Antimicrobial Agents and Chemotherapy (Vol. 31, Issue 4, pages 614-616) [2]. This paper describes its mechanism of action and early antibacterial evaluation.

References

Ro 14-9578 bacterial resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Ro 14-9578: Compound Overview

What is this compound? this compound is an antibacterial agent classified as a tricyclic quinolone [1]. It is a fully synthetic compound, meaning it is not derived from natural sources but is chemically engineered [2].

What is its known mechanism of action? As a tricyclic quinolone analog, this compound exhibits antibacterial activity and its effects on DNA gyrase-catalyzed DNA supercoiling are comparable to those of classic quinolones like nalidixic acid and oxolinic acid [2]. DNA gyrase is a essential bacterial enzyme and a primary target for quinolone antibiotics.

Guide to Investigating Resistance Mechanisms

Since specific resistance data for this compound is not available in the search results, here are established experimental workflows to identify and characterize resistance mechanisms.

FAQ: How do we approach investigating resistance to a quinolone like this compound?

Resistance to quinolones typically arises from:

  • Target Mutations: Mutations in the genes encoding DNA gyrase (primarily gyrA and gyrB) and topoisomerase IV (primarily parC and parE).
  • Efflux Pumps: Increased expression of bacterial efflux pumps that expel the antibiotic from the cell.
  • Plasmid-Mediated Resistance: Acquisition of mobile genetic elements carrying genes like qnr, which protect DNA gyrase from quinolones.

The following workflow provides a structured approach to identify the specific mechanism for a novel compound.

G Start Start: Suspected Resistance to this compound IC Determine Minimum Inhibitory Concentration (MIC) Start->IC SM Select for Resistant Mutants In Vitro Start->SM GS Whole-Genome Sequencing (WGS) of Resistant Mutants IC->GS MIC increased? SM->GS TA In vitro Gyrase Supercoiling Assay GS->TA Analyze for gyr/par gene mutations EP Evaluate Efflux Pump Activity (with/without inhibitors like PaβN) GS->EP Analyze for efflux pump regulator mutations HGT Horizontal Gene Transfer Assay (Conjugation/Transformation) GS->HGT Analyze for plasmid-borne resistance genes (e.g., qnr) CM Characterized Resistance Mechanism TA->CM EP->CM HGT->CM

Experimental Protocols

1. Determining Minimum Inhibitory Concentration (MIC)

  • Purpose: To quantitatively measure the susceptibility of bacterial strains to this compound and establish a baseline for detecting resistance.
  • Method: Use a standardized broth microdilution method as per guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) [3].
  • Procedure:
    • Prepare a doubling dilution series of this compound in a suitable broth (e.g., Mueller-Hinton Broth).
    • Inoculate each well with a standardized bacterial suspension (approximately 5 × 10⁵ CFU/mL).
    • Incubate at 35±2°C for 16-20 hours.
    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

2. Gyrase Supercoiling Inhibition Assay

  • Purpose: To confirm that this compound's primary target is DNA gyrase and to assess the impact of resistance mutations on drug binding.
  • Method: This is a key functional assay for quinolones [2].
  • Procedure:
    • Reaction Setup: Purify DNA gyrase from both wild-type and resistant mutant bacteria. Use a relaxed plasmid DNA as the substrate.
    • Incubation: Set up reactions containing the assay buffer, the relaxed plasmid, ATP, and the gyrase enzyme.
    • Drug Addition: Add this compound at various concentrations (e.g., 1x, 10x MIC) to test reactions. Include a no-drug control.
    • Analysis: Run the reaction products on an agarose gel. A functional gyrase will convert relaxed plasmid into supercoiled DNA. Inhibition by this compound will result in the persistence of the relaxed form, visualized under UV light.

3. Efflux Pump Activity Assay

  • Purpose: To determine if resistance is mediated by active efflux of the drug.
  • Method: Use an agent like Phe-Arg-β-naphthylamide (PaβN), a known efflux pump inhibitor.
  • Procedure:
    • Determine the MIC of this compound for the resistant strain as described above.
    • Repeat the MIC determination in the presence of a sub-inhibitory concentration of PaβN (e.g., 10-50 μg/mL).
    • Interpretation: A significant decrease (e.g., 4-fold or greater) in the MIC in the presence of PaβN is strong evidence for efflux pump involvement [4].

Data Summary Table

The table below summarizes the general resistance mechanisms applicable to quinolone antibiotics, which can serve as a reference for your investigations on this compound.

Resistance Mechanism Description Key Genes/Proteins Involved Detection Methods
Target Site Modification Chromosomal mutations in enzyme targets reduce drug binding [3] [4]. gyrA, gyrB, parC, parC DNA sequencing, gyrase supercoiling assay
Active Efflux Increased expression of pumps expels drug from cell [3] [4]. Various e.g., acrAB-tolC in E. coli MIC reduction with efflux pump inhibitors (e.g., PaβN)
Plasmid-Mediated Resistance Mobile genes produce proteins that protect the target [3]. qnr, aac(6')-Ib-cr PCR, Whole-Genome Sequencing, conjugation assays

Important Limitations & Next Steps

The information available through this search is insufficient to provide a detailed, compound-specific resistance profile for this compound.

  • To build a complete knowledge base, direct consultation of the primary scientific literature is essential. I recommend searching specialized databases like PubMed and Google Scholar using terms such as "this compound mechanism of action", "tricyclic quinolone resistance", and "Ro 13-5478" (a closely related analog mentioned in the search results).
  • If you are able to access the full text of the Handbook of Experimental Pharmacology, Vol. 127 (1998), cited in the search results, it may contain a dedicated chapter with the specific data you require [2].

References

Ro 14-9578 Stability: Known Properties & Inferred Risks

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on Ro 14-9578 and the associated stability risks that can be inferred from its molecular structure and general stability science.

Aspect Details & Known Data Inferred Stability Risks & Handling Implications
General Description Tricyclic quinolone analog with antibacterial activity [1]. Stability profile is likely to be complex, similar to other antibiotic and complex organic molecules.
Molecular Weight 299.28 g/mol [1]. --
Chemical Formula C₁₆H₁₃NO₅ [1]. The structure suggests potential sensitivity to light and oxidation.
Storage Recommendation "Store the product under the recommended conditions in the Certificate of Analysis." [1] Critical: The exact conditions are not specified publicly. You must consult the CofA provided by the supplier (e.g., MedChemExpress).
Structural Alerts -- The tricyclic quinolone core and carbonyl groups can be susceptible to photodegradation and hydrolysis [2] [3].

Frequently Asked Questions (FAQs)

Here are answers to common stability-related questions, based on general principles.

Q1: What are the most likely degradation pathways for this compound? While not confirmed for this specific molecule, the most common degradation pathways for compounds like this compound are:

  • Hydrolysis: The ester and amide-like bonds in the quinolone structure can be susceptible to breakdown in the presence of moisture [3].
  • Oxidation: The aromatic ring system can be vulnerable to oxidative degradation when exposed to air (oxygen) [3].
  • Photolysis: The conjugated tricyclic system may make the compound sensitive to light, leading to photo-degradation [3].

Q2: My experimental results are inconsistent. Could degraded this compound be the cause? Yes, this is a strong possibility. Drug degradation can lead to:

  • Loss of potency, reducing its efficacy as an antibacterial agent [1] [4].
  • Formation of impurity peaks in analytical chromatograms (HPLC/UPLC).
  • Inconsistent results in bioassays measuring DNA biosynthesis or supercoiling inhibition [1]. If you observe these issues, it is highly recommended to initiate a stability investigation.

Q3: How can I visually inspect my this compound sample for signs of instability? While not all degradation is visible, you should look for:

  • Color Change: A shift from the original white/off-white powder to a yellowish or brownish tint can indicate oxidation [3].
  • Clumping or Hardening: This can signify absorption of moisture from the environment (hydrolysis) [3].
  • Formation of Particles: In a solution, any cloudiness or precipitate is a clear sign of physical instability [5].

Troubleshooting Guide: Investigating Stability Problems

Use the following workflow to systematically diagnose and address potential stability issues with this compound.

Start Start: Suspected Stability Issue Inspect Visual Inspection & Documentation Start->Inspect PrepCheck Review Preparation Steps Inspect->PrepCheck No visible change TestStability Perform Forced Degradation Study Inspect->TestStability Visible change detected PrepCheck->TestStability Verify Verify with Fresh Standard TestStability->Verify Implement Implement Corrective Storage Verify->Implement Doc Document Findings Implement->Doc

Step 1: Initial Assessment & Documentation
  • Action: Visually examine the powder for any changes in color, texture, or odor. Compare it against a documented baseline or a newly purchased sample [3].
  • Documentation: Record the lot number, container type, and when the container was first opened.
Step 2: Review Experimental Preparation
  • Action: If the compound is dissolved in a solvent, recall the solvent's properties. Was it an aqueous buffer (risk of hydrolysis) or an organic solvent? How was it stored? Check for precipitation or color change in the solution [5] [3].
Step 3: Perform a Forced Degradation Study (Stress Testing)

This is a proactive method to predict stability issues. The workflow for a basic forced degradation study is outlined below.

Start Start Forced Degradation Study Prep Prepare multiple aliquots of this compound solution Start->Prep Acid Acidic Stress (Low pH buffer) Prep->Acid Base Basic Stress (High pH buffer) Prep->Base Ox Oxidative Stress (e.g., H₂O₂) Prep->Ox Light Light Stress (UV/VIS light) Prep->Light Heat Thermal Stress (Heated incubation) Prep->Heat Analyze Analyze All Samples (HPLC with PDA detector) Acid->Analyze Base->Analyze Ox->Analyze Light->Analyze Heat->Analyze

Experimental Protocol:

  • Sample Preparation: Dissolve this compound to an appropriate concentration in a suitable solvent (e.g., methanol or acetonitrile for stock solutions).
  • Stress Conditions: Subject aliquots of the solution to various stress conditions for a defined period (e.g., 24-72 hours). Include an unstressed control sample stored in the dark at a cool temperature.
    • Acidic Hydrolysis: Add dilute HCl (e.g., 0.1M).
    • Basic Hydrolysis: Add dilute NaOH (e.g., 0.1M).
    • Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 0.3%).
    • Thermal Stress: Incubate at an elevated temperature (e.g., 40°C, 60°C).
    • Photolytic Stress: Expose to UV light (e.g., in a photostability chamber).
  • Analysis: Analyze all samples using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector. This will separate the parent compound from its degradation products and help identify the conditions under which it degrades [4].
Step 4: Verify with a Fresh Standard
  • Action: If degradation is suspected, repeat your key biological assay (e.g., DNA supercoiling inhibition) using a freshly prepared sample from a newly purchased vial of this compound [1]. Compare the IC₅₀ values to your previous results.
Step 5: Implement Corrective Storage Measures

Based on your findings, adopt these best practices:

  • Temperature: Store as a dry powder at -20°C or below unless the Certificate of Analysis specifies otherwise.
  • Moisture: Keep the container tightly sealed in a desiccated environment.
  • Light: Always store in light-resistant containers (amber vials) and wrap containers in aluminum foil [3].
  • Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen.
Step 6: Documentation and Monitoring
  • Action: Maintain detailed records of all stability tests, including analytical chromatograms and the corresponding storage conditions for each batch of compound used in your experiments [4] [3].

References

Troubleshooting Guide: Improving Binding Affinity

Author: Smolecule Technical Support Team. Date: February 2026

When your experiments to improve a compound's binding affinity do not yield the expected results, the following issues and solutions are recommended based on current methodologies.

Q1: Our binding affinity predictions are inaccurate and do not correlate well with experimental results. What could be wrong?

  • Potential Cause 1: Inadequate target protein structural data. The 3D structure of the target protein is critical. Relying solely on sequence data may not capture the structural nuances necessary for accurate prediction.
  • Solution:
    • Utilize Advanced Structure Prediction Tools: Employ protein structure prediction tools like OmegaFold to generate high-quality 3D structural data from amino acid sequences [1].
    • Incorporate Structural Information: Use the predicted structures to build graph-based models of the target, where nodes represent residues and edges capture spatial relationships [1].
  • Potential Cause 2: Over-simplified model that fails to capture complex drug-target interactions.
  • Solution:
    • Implement Advanced Neural Networks: Adopt a model that sequentially fuses a Graph Neural Network (GNN) and a Convolutional Neural Network (CNN). The GNN can learn features from the graph representations of the drug and target, which are then processed by the CNN to refine the prediction of the interaction [2].
    • Leverage Supervised Attention: Use models with supervised attention mechanisms (like SEGSA_DTA) that are explicitly trained to identify true binding interactions between atoms and residues, which enhances interpretability and accuracy [3].

Q2: How can we identify which part of our lead compound to optimize for better binding?

  • Potential Cause: Lack of interpretability in the prediction model, making it a "black box."
  • Solution:
    • Apply Explainable AI (XAI) Techniques: Use methods like SHapley Additive exPlanations (SHAP) to interpret the predictions of your model. This helps identify which specific atoms or functional groups in the ligand and which residues in the protein are the biggest contributors to the binding affinity score [3].
    • Apply the "Minimum Structure" Concept: Identify the core structural motif (pharmacophore) essential for activity. Search databases (e.g., ChEMBL, PubChem) for neighbor molecules that perfectly match this minimum structure. If these neighbors show high affinity, it confirms the motif's importance; if not, it may need redefinition [4].

Q3: Our wet-lab validation shows lower affinity than computational predictions. How can we bridge this gap?

  • Potential Cause: Model was trained and evaluated on a limited dataset, affecting its generalizability to your specific case.
  • Solution:
    • Prioritize High-Quality, Diverse Data: Use benchmark datasets like KIBA, Davis, and BindingDB_Kd for training and validation [1]. Be cautious of false positives/negatives in public databases and perform rigorous data curation [4].
    • Employ Rigorous Validation Splits: Evaluate models under a "cold-start" setting, where drugs or targets in the test set are completely unseen during training. This better simulates real-world drug discovery scenarios and tests the model's true generalization power [1].

Experimental Protocols for Binding Affinity Prediction

The table below summarizes key computational protocols from recent literature that you can implement or use as a benchmark for your own work.

Method Name Core Approach Recommended Use Case Key Input Data
DTA-GTOmega [1] Graph Transformer with co-attention modules. Predicting affinity for new targets (cold-start) and imbalanced data scenarios. Protein sequence (for OmegaFold structure prediction), Drug SMILES.
Fusion GNN-CNN [2] Sequentially connects a Graph Neural Network (GNN) with a Convolutional Neural Network (CNN). General protein-ligand binding affinity prediction when 3D complex structures are available. 3D structure of the protein-ligand complex.
SEGSA_DTA [3] SuperEdge Graph convolution with Supervised Attention. Needing interpretable results for lead optimization; identifying key interaction sites. 3D structure of the protein-ligand complex.
Minimum Structure [4] Ligand-based prediction using a defined crucial substructure (pharmacophore). Target identification and hypothesis-building when structural data is lacking. Chemical structure of the query molecule.

Pathway & Workflow Visualization

Experimental Workflow for Binding Affinity Optimization The following diagram outlines a robust, iterative workflow for improving binding affinity, integrating the computational and experimental strategies discussed above.

Experimental Workflow for Binding Affinity Optimization Start Start: Lead Compound & Target P1 1. Generate 3D Structure (OmegaFold) Start->P1 P2 2. Build Predictive Model (e.g., DTA-GTOmega, Fusion GNN-CNN) P1->P2 P3 3. Predict & Interpret Affinity (SHAP Analysis) P2->P3 P4 4. Design & Screen Analogs (Minimum Structure) P3->P4 P5 5. Experimental Validation (Wet-lab Assays) P4->P5 Decision Affinity Improved? P5->Decision Decision->P4 No End Success: Optimized Compound Decision->End Yes

Biological Context: DNA Damage-Induced 14-3-3σ Signaling As the query compound "Ro 14-9578" suggests a focus on DNA binding, the pathway below provides relevant biological context. 14-3-3σ is a key protein induced by DNA damage and is involved in cell cycle arrest [5].

References

Ro 14-9578 common experimental errors and fixes

Author: Smolecule Technical Support Team. Date: February 2026

Ro 14-9578: Basic Research Data

The table below summarizes the core data available for this compound from research literature.

Property Description
Type Tricyclic quinolone analog with antibacterial activity [1] [2].
CAS Number 100891-41-6 [1] [2].
Formula / Molar Mass C₁₆H₁₃NO₅ / 299.28 g/mol [2].
Mechanism of Action Inhibits DNA biosynthesis (IC₅₀ = 117 μM) and DNA supercoiling (IC₅₀ = 66.8 μM) in Escherichia coli [2].
Antibacterial Activity Effective against various Gram-negative bacteria and Staphylococcus aureus [2].
Primary Reference Georgopapadakou N H, et al. Antimicrobial Agents and Chemotherapy, 1987, 31(4): 614-616 [2].

Overcoming General Experimental Challenges

While specific protocols for this compound are not available, the general troubleshooting principle of "change one thing at a time" is critical for isolating the root cause of any experimental problem [3].

The workflow below outlines a systematic approach to diagnosing issues.

Start Start: Unexpected Experimental Result Identify Identify & Define Problem Start->Identify Gather Gather Information Identify->Gather Analyze Analyze Data & Develop Hypothesis Gather->Analyze Test Test Hypothesis (Change ONE Variable) Analyze->Test Result Result Resolved? Test->Result Result->Analyze No Document Document Solution Result->Document Yes End Problem Solved Document->End

Frequently Asked Questions

Here are answers to some anticipated questions based on the available data.

Q1: What is the primary biological activity of this compound?

  • A1: this compound is a tricyclic quinolone analog that exhibits antibacterial activity by inhibiting DNA biosynthesis and DNA supercoiling, particularly in Gram-negative bacteria and Staphylococcus aureus [2].

Q2: Where can I find the original research paper for this compound?

  • A2: The foundational study for this compound is published in Antimicrobial Agents and Chemotherapy (1987, Vol. 31, Issue 4, pages 614-616) [2]. You can access this paper through scientific literature databases.

Q3: The compound doesn't seem to be soluble in my buffer. What can I do?

  • A3: Since this specific information is not available, a general approach is recommended. First, consult the chemical structure and molar mass (C₁₆H₁₃NO₅ / 299.28 g/mol) [2] to predict solubility. Systematically test different solvents or buffers, ensuring you change only one variable at a time (e.g., pH, co-solvent like DMSO, salt concentration) and document the outcome for each step [3].

References

Ro 14-9578: Researcher's Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides essential data, protocols, and troubleshooting advice for working with the antibacterial compound Ro 14-9578.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of this compound?

    • A: this compound is a tricyclic quinolone analog that exerts its antibacterial effect primarily by inhibiting two critical processes in DNA metabolism: DNA biosynthesis and DNA supercoiling [1]. This dual inhibition disrupts bacterial replication.
  • Q2: What is the typical spectrum of activity for this compound?

    • A: Available bioactivity data indicates that this compound exhibits inhibitory effects against various Gram-negative bacteria and Staphylococcus aureus (a Gram-positive bacterium) [1].
  • Q3: My antibacterial efficacy assay results are inconsistent. What could be the cause?

    • A: Inconsistent results in antimicrobial material testing are often linked to variations in environmental conditions. Key factors to control and document include temperature, humidity, and inoculum drying time [2]. High humidity (>90%) can artificially enhance the efficacy of moisture-dependent materials and may not reflect real-world conditions [2]. Ensure your protocol strictly controls these variables.
  • Q4: Where can I find high-quality chemical and bioactivity data for this compound?

    • A: Reputable pharmacological and chemical databases are the best sources. The following table summarizes key data for this compound:
Property Value / Information
CAS Registry Number 100891-41-6 [3] [1]
Chemical Formula C₁₆H₁₃NO₅ [1]
Molar Mass 299.28 g/mol [1]
Bioactivity Summary Tricyclic quinolone analog with antibacterial activity [1]
Inhibition of DNA Biosynthesis (IC₅₀) 117 μM in Escherichia coli [1]
Inhibition of DNA Supercoiling (IC₅₀) 66.8 μM in Escherichia coli [1]
Primary Source Georgopapadakou N H, et al. Antimicrobial Agents and Chemotherapy, 1987, 31(4): 614-616 [1]

Troubleshooting Common Experimental Issues

  • Problem: Low or No Antibacterial Activity Observed

    • Potential Cause 1: Inoculum Drying Time. The antimicrobial activity of many compounds is dependent on moisture. If the liquid inoculum dries too quickly, the compound may not have sufficient time to act [2].
      • Solution: Standardize and document the drying time for your inoculum on the specific surface material used in your assay. Consider conducting assays under controlled humidity conditions relevant to your intended end-use environment [2].
    • Potential Cause 2: Bacterial Strain Selection. The compound's efficacy can vary between different bacterial strains and species.
      • Solution: Verify the sensitivity of your target strains using a reference method like broth microdilution to establish a baseline Minimum Inhibitory Concentration (MIC). Ensure you are using strains known to be susceptible, such as S. aureus and standard Gram-negative strains [1].
  • Problem: High Background Growth in Controls

    • Potential Cause: Inadequate Neutralization of the Antimicrobial Agent. After a specified contact time, the antimicrobial agent must be effectively neutralized to stop its action before quantifying viable bacteria [2].
      • Solution: Validate your neutralization method. Use appropriate neutralizing agents in your recovery medium (e.g., surfactants like polysorbate 80, or specific inactivating chemicals) to ensure that any carryover of this compound does not inhibit growth during the viability count step.

Experimental Protocols & Workflows

1. Standard Workflow for Assessing Antibacterial Efficacy of a Material

This workflow outlines the general process for evaluating an antimicrobial material like this compound, incorporating key considerations from standardized testing methodologies [2].

G Start Start: Efficacy Testing P1 Prepare Test Material & Control Surfaces Start->P1 P2 Select & Culture Standardized Bacterial Strains P1->P2 P3 Apply Bacterial Inoculum (Note Volume & Concentration) P2->P3 P4 Incubate Under Controlled Conditions (Temp, Humidity, Time) P3->P4 P5 Neutralize & Recover Viable Bacteria P4->P5 P6 Quantify Viable Cells (CFU Count) P5->P6 P7 Calculate Log Reduction vs. Control P6->P7 End End: Data Analysis P7->End

2. Mechanism of Action: DNA Synthesis Inhibition Pathway

This diagram visualizes the proposed mechanism by which this compound inhibits bacterial DNA replication, based on its reported bioactivity [1].

G Ro This compound DNABiosynth Inhibition of DNA Biosynthesis Ro->DNABiosynth  IC₅₀ = 117 µM DNASupercoil Inhibition of DNA Supercoiling Ro->DNASupercoil  IC₅₀ = 66.8 µM Replication Disrupted DNA Replication DNABiosynth->Replication DNASupercoil->Replication Death Bacterial Cell Death Replication->Death

References

Ro 14-9578 vs other quinolone antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Profile of Ro 14-9578

This compound is a tricyclic quinolone analog developed as a synthetic antibacterial agent [1] [2]. Its core mechanism of action involves inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication [2]. This mechanism is consistent with other quinolone antibiotics, though its tricyclic structure is a key distinguishing feature.

The basic chemical properties of this compound are summarized below:

Property Specification
CAS Number 100891-41-6 [1]
Molecular Formula C₁₆H₁₃NO₅ [1]
Molecular Weight 299.28 g/mol [1]
Chemical Class Tricyclic Quinolone [1] [2]
Mechanism of Action DNA gyrase and topoisomerase IV inhibition [2]

Comparative Analysis with Other Quinolones

The table below provides a high-level comparison based on chemical structure, spectrum of activity, and available data. A direct, quantitative comparison of minimum inhibitory concentrations (MICs) against a common panel of bacteria was not located in the search results.

Feature This compound Classic Quinolone (Nalidixic Acid) Fluoroquinolones (e.g., Ciprofloxacin)
Core Structure Tricyclic [2] Monocyclic [2] Bicyclic with fluorine atom at C-6 [3] [4]
Primary Enzyme Target DNA Gyrase [2] DNA Gyrase [2] DNA Gyrase & Topoisomerase IV [3]
Spectrum of Activity E. coli, S. aureus [2] Primarily Gram-negative bacteria [3] Broad-spectrum (Gram-negative & Gram-positive) [3]
Key Experimental Finding Active despite non-bicyclic structure [2] Pioneer compound, narrow spectrum [3] [4] Potent broad-spectrum activity; intracellular accumulation [5]

Key Experimental Data and Protocols

A pivotal 1987 study directly investigated the mechanism of action of this compound. The experimental methodology and key findings are summarized below:

  • Objective: To determine if a bicyclic quinolone nucleus is essential for antibacterial activity and gyrase inhibition [2].
  • Bacterial Strains Used: Escherichia coli and Staphylococcus aureus [2].
  • Methodology:
    • Antibacterial Assay: Determination of Minimum Inhibitory Concentrations (MICs).
    • Cell Morphology: Examination of drug-induced changes in bacterial cells.
    • DNA Synthesis: Measurement of the inhibition of replicative DNA biosynthesis.
    • Enzyme Assay: Direct measurement of the inhibition of gyrase-catalyzed DNA supercoiling in a cell-free system [2].
  • Key Finding: this compound, despite its tricyclic structure, showed antibacterial activity and effects on DNA gyrase that were comparable to the control compounds, nalidixic acid and oxolinic acid. This demonstrated that a bicyclic core is not an absolute requirement for gyrase inhibition [2].

Research Context for Quinolones

To fully understand the significance of this compound, it is helpful to consider the broader context of quinolone research.

  • Structural Activity Relationship (SAR): Conventional quinolone drugs feature a 4-oxo-1,4-dihydroquinoline core. Modifications at positions N-1, C-6, C-7, and C-8 are known to profoundly influence their potency, spectrum, and pharmacokinetics [4]. This compound is significant as it challenges the traditional SAR by demonstrating that the classic bicyclic ring system can be altered.
  • Intracellular Activity: For newer fluoroquinolones, research shows that their efficacy is not solely dependent on MIC. Their ability to accumulate within macrophages (e.g., moxifloxacin accumulates ~13 times) is crucial for treating intracellular pathogens like Listeria and Staphylococcus, though their potency can be reduced in the intracellular environment [5].

The following diagram illustrates the shared pathway of bacterial DNA replication inhibition, which is relevant to this compound and all other quinolone antibiotics.

G Quinolone Quinolone Antibiotic (e.g., this compound, Ciprofloxacin) EnzymeTarget Inhibits Bacterial Enzymes (DNA Gyrase, Topoisomerase IV) Quinolone->EnzymeTarget Binds to DNASupercoiling Blocks DNA Supercoiling & Chromosome Segregation EnzymeTarget->DNASupercoiling Prevents BacterialDeath Bacterial Cell Death DNASupercoiling->BacterialDeath Leads to

References

Standard Assays for Evaluating DNA Gyrase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

To objectively compare a compound's performance, its inhibitory activity must be characterized using established biochemical assays. The table below summarizes the key assays commonly used for this purpose.

Assay Type Primary Measurement Detects Inhibitor Type Key Output
Supercoiling Inhibition Assay [1] [2] [3] Inhibition of the gyrase-driven conversion of relaxed DNA to supercoiled DNA. Compounds that block the enzyme's catalytic cycle. 50% inhibitory concentration (IC₅₀)
Cleavable Complex Assay [1] [3] Stabilization of the covalent gyrase-DNA intermediate, leading to DNA breaks upon denaturation. "Poison"-type inhibitors (e.g., quinolones) that trap the enzyme on DNA. Concentration for 50% maximal linear DNA formation
Decatenation Assay [4] [1] Inhibition of the Topoisomerase IV ability to separate linked daughter chromosomes (decatenation). Useful for determining if a compound is a dual-targeting agent. 50% inhibitory concentration (IC₅₀)

These assays serve complementary functions: the supercoiling assay quantifies overall catalytic inhibition, while the cleavable complex assay identifies compounds with a mechanism of action similar to quinolones and helps distinguish specific inhibition from non-specific artifacts [3]. A decatenation assay is crucial for determining if a compound also targets the related enzyme topoisomerase IV [4] [1].

The workflow for conducting these assays and interpreting the data to classify an inhibitor's mechanism is summarized below. This provides a logical pathway from experimental setup to mechanistic insight.

G cluster_assays Perform Biochemical Assays cluster_interpret Interpret Results Start Start: Evaluate a New Compound Supercoiling Supercoiling Inhibition Assay Start->Supercoiling Cleavable Cleavable Complex Assay Start->Cleavable Decatenation Decatenation Assay (Topo IV) Start->Decatenation InhibitsSupercoiling Inhibits supercoiling? Supercoiling->InhibitsSupercoiling FormsCleavable Forms cleavable complex? Cleavable->FormsCleavable InhibitsDecatenation Inhibits decatenation? Decatenation->InhibitsDecatenation CatInhibitor Classify as: Catalytic Inhibitor InhibitsSupercoiling->CatInhibitor Yes PoisonInhibitor Classify as: Topoisomerase Poison InhibitsSupercoiling->PoisonInhibitor No FormsCleavable->CatInhibitor No FormsCleavable->PoisonInhibitor Yes DualTarget Classify as: Dual-Targeting Inhibitor InhibitsDecatenation->DualTarget Yes SingleTarget Classify as: Single-Target Inhibitor InhibitsDecatenation->SingleTarget No CatInhibitor->InhibitsDecatenation PoisonInhibitor->InhibitsDecatenation

Comparative Framework for Gyrase Inhibitors

Once the experimental data for Ro 14-9578 is available, you can compare it with other inhibitor classes using the following parameters. The table below outlines core characteristics of major inhibitor classes.

Inhibitor Class Primary Target Site Key Resistance Mutations Cross-Resistance with Quinolones
4-Quinolones/Fluoroquinolones (e.g., Ciprofloxacin) [5] GyrA/GyrB (Topoisomerase-DNA interface) GyrA (e.g., S83L, D87N), GyrB N/A (Defines class)
TriBE Inhibitors (e.g., GP6) [5] GyrB/ParE ATP-binding site GyrB (e.g., D426N, K447E) Asymmetric (GP6R can confer CIP resistance, but not vice versa)
Aminocoumarins (e.g., Novobiocin) [5] GyrB ATP-binding site GyrB (e.g., R136C, A165T) Typically not observed

Beyond the biochemical data, a comprehensive comparison should also consider the evolutionary trajectory of resistance. For instance, resistance to the TriBE inhibitor GP6 is often dominated by upregulation of efflux pumps (e.g., AcrAB-TolC in E. coli) at an early stage, which differs from the primary target-site mutations typically seen with ciprofloxacin [5].

A Guide for Locating Specific Compound Data

To find the specific data you need on this compound, I suggest the following steps:

  • Refine Your Search: Use specialized scientific databases like PubMed and Google Scholar. Search with terms like "this compound" AND "DNA gyrase", "this compound" AND "quinolone", or "this compound" AND "antibacterial".
  • Consult Older Literature: Given that the search results did not contain this specific compound, it may be an older experimental agent. Broaden your search to include historical journal archives or patent databases.
  • Extract Data from Publications: When you find relevant papers, look for the key experimental details outlined in this guide: IC₅₀ values for supercoiling and decatenation assays, data from cleavable complex assays, and MIC (Minimum Inhibitory Concentration) values against a panel of bacterial strains.

References

Ro 14-9578 structure comparison with fluoroquinolones

Author: Smolecule Technical Support Team. Date: February 2026

Core Structure and Mechanism of Action

Fluoroquinolones are a class of synthetic antibacterial agents whose core structure enables inhibition of bacterial DNA synthesis.

Mechanism of Action Fluoroquinolones target two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV [1].

  • They bind to the complexes of DNA and these enzymes, stabilizing a reaction intermediate and preventing DNA strand resealing [1].
  • This action creates double-strand breaks in the bacterial DNA, triggering lethal SOS repair responses and resulting in bactericidal activity [1].

The diagram below illustrates this mechanism and the core chemical structure shared by fluoroquinolones.

G FQ Fluoroquinolone Complex Stabilized Cleavage Complex FQ->Complex Gyrase DNA Gyrase (GyrA/GyrB) Gyrase->Complex TopoIV Topoisomerase IV (ParC/ParE) TopoIV->Complex DNA Bacterial DNA DNA->Complex DSB Double-Strand DNA Breaks Complex->DSB Death Bacterial Cell Death DSB->Death CoreStruct        C-8C-1C-2C-7Quinolone CoreC-6C-5C-4C-3    

Structure-Activity Relationship (SAR) Analysis

Modifications at specific positions on the quinolone core structure significantly influence the antibiotic's spectrum of activity, potency, and pharmacokinetic properties [2] [3]. The table below summarizes the key functional groups and their roles.

Position Key Structural Feature & Role in Activity Impact of Common Modifications
C-3 & C-4 Pharmacophore: Carboxylic acid (C-3) and keto group (C-4) form a metal-water-amino acid complex with Mg²⁺ and key serine/aspartate residues in the Quinolone Resistance-Determining Region (QRDR) [2] [1]. Essential for binding to the enzyme-DNA complex. Mutations in the QRDR (e.g., in GyrA) are a primary resistance mechanism [4].
C-6 Fluorine atom enhances penetration through bacterial cell walls, broadening spectrum and increasing potency [2]. Defining feature of "fluoroquinolones." Improves activity against both Gram-positive and Gram-negative bacteria.
C-7 Most flexible position for introducing bulky substituents (e.g., heterocyclic rings) to modify antimicrobial profile and pharmacokinetics [2]. Pyrimidine, benzimidazole, or piperazinyl groups can enhance activity against Gram-positive bacteria (e.g., S. aureus) or improve tissue penetration [2].
C-8 Halogen or methoxy substitution can influence anaerobic activity and affect phototoxicity potential [3]. A methoxy group (e.g., in moxifloxacin) can improve anaerobic activity and lower phototoxicity risk compared to a halogen [3].

Experimental Protocols for Evaluation

For a comprehensive comparison of a compound like Ro 14-9578 with established fluoroquinolones, the following experimental methodologies are standard in the field.

In Vitro Antimicrobial Susceptibility Testing
  • Purpose: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of reference bacterial strains [2].
  • Protocol: Use standardized methods like broth microdilution according to guidelines from CLSI or EUCAST. Testing should include Gram-positive (e.g., S. aureus, S. pneumoniae), Gram-negative (e.g., E. coli, K. pneumoniae), and atypical pathogens [2] [5]. The compound's MIC/MBC values are directly compared to reference drugs like ciprofloxacin and moxifloxacin.
In Silico Molecular Docking
  • Purpose: Predict the binding mode and affinity of the compound to the target enzymes, helping to understand the mechanism of action and potential for resistance [4] [2].
  • Protocol: Perform docking calculations using the 3D structure of the QRDR of DNA gyrase (GyrA subunit) or topoisomerase IV (ParC subunit). Key interactions to analyze include hydrogen bonding with residues like Ser83 and Asp87 (in E. coli numbering) and salt bridges with Arg121 [4].
In Vivo Efficacy Models
  • Purpose: Evaluate the compound's ability to clear infections in a live animal model, accounting for pharmacokinetics and tissue penetration [6] [7].
  • Protocol: Utilize established infection models. A common approach is a topical skin infection model in mice, where the reduction in bacterial load in wound tissue after treatment with the test compound is measured and compared to controls and reference drugs [2]. For tuberculosis, rabbit models that replicate human-like lung lesions are used to assess penetration and efficacy at the disease site [6] [7].

How to Proceed with Your Research

Since this compound is not detailed in the current literature, you may need to:

  • Consult Patent Literature: Early quinolone compounds are often detailed in pharmaceutical patents, which can provide structural and initial biological data.
  • Access Internal Data: If this compound was an early candidate from a specific company (the "Ro" prefix suggests Roche), internal research reports or compound libraries would be the primary source.
  • Focus on Established Comparators: For a practical guide, structuring comparisons around well-known fluoroquinolones (e.g., ciprofloxacin, levofloxacin, moxifloxacin) using the SAR and experimental frameworks above will be most useful for researchers.

References

A Framework for Target Prediction and Validation

Author: Smolecule Technical Support Team. Date: February 2026

The process of identifying and confirming the biological targets of a bioactive molecule typically follows a pipeline that integrates computational predictions with experimental validation [1].

The workflow below illustrates this multi-stage process:

Target_Validation_Workflow cluster_comp Computational Phase cluster_exp Experimental Phase start Query Molecule (e.g., Ro 14-9578) comp_pred Computational Target Prediction start->comp_pred exp_val Experimental Validation comp_pred->exp_val sim_search Similarity Search comp_pred->sim_search conf_target Confirmed Target exp_val->conf_target direct Direct Binding Assays (e.g., SPR, CETSA) exp_val->direct min_struct Minimum Structure Identification sim_search->min_struct tool_pred Multi-Tool Prediction min_struct->tool_pred Guides search for neighbor molecules tool_pred->exp_val functional Functional Assays (e.g., Gene Reporter) direct->functional genetic Genetic Manipulation (e.g., Knockdown/Overexpression) functional->genetic res_cue Phenotypic Rescue genetic->res_cue res_cue->conf_target

Computational Prediction Methods & Tools

Computational methods provide the initial hypotheses for potential targets. The table below summarizes the core strategies and tools.

Method Category Key Principles Example Tools / Approaches

| Ligand-Based | Predicts targets based on chemical similarity to compounds with known targets [2]. | Chemical similarity searching: Finds structurally related "neighbor" molecules with known targets in databases like ChEMBL or PubChem [2]. Minimum structure method: Identifies the crucial substructure (pharmacophore) responsible for activity within a group of similar molecules [2]. | | Machine Learning (ML) | Uses algorithms trained on known miRNA-mRNA or compound-target interactions to make "de novo" predictions [1]. | Various ML algorithms that learn from features like seed pairing (nucleotide complementarity) and thermodynamic stability (free energy of binding) to predict interactions [1]. | | Rule-Based Systems | Applies expert-derived biotransformation rules to predict metabolic pathways [3]. | University of Minnesota Pathway Prediction System (UM-PPS): Uses ~250 rules to predict microbial catabolism of organic compounds [3]. |

A 2019 study compared nine computational target prediction tools (CTPTs). The minimum structure method, SEA, PPB, and PASS online demonstrated the best combination of quality and quantity for accurate predictions [2].

Experimental Validation Protocols

After computational prediction, experimental validation is essential to confirm a true biological interaction. The following criteria and methods are used [1]:

Validation Criterion Experimental Method Protocol Summary
Direct Binding Surface Plasmon Resonance (SPR) The putative target protein is immobilized on a sensor chip. The compound is flowed over it. Binding is measured in real-time as a change in the refractive index near the sensor surface.
Direct Binding Cellular Thermal Shift Assay (CETSA) Cells or protein extracts are treated with the compound, heated to different temperatures, and the amount of soluble (non-denatured) target protein is quantified. A shift in protein stability indicates binding.
Functional Effect Reporter Gene Assays A construct with the 3'UTR of the target mRNA downstream of a reporter gene (e.g., luciferase) is transfected into cells. A decrease in reporter activity upon miRNA/compound treatment indicates functional repression.
Genetic Evidence Knockdown/Overexpression The miRNA or gene encoding the target is knocked down (e.g., with siRNA) or overexpressed. The corresponding change in the levels of the predicted target mRNA or protein is measured (e.g., via qPCR, Western blot).
Phenotypic Rescue Rescue Experiments The effect of the compound on a phenotype (e.g., cell death, migration) is observed. This effect is then "rescued" or reversed by artificially reintroducing (overexpressing) the target protein, confirming the specific interaction.

Key Considerations for Robust Validation

To ensure your validation is scientifically sound, keep these points in mind:

  • Embrace "Targeted Validation": The performance of any predictive model is highly dependent on the specific population and setting. Always validate your model (computational or otherwise) in a context that matches its intended use. A model validated in one cell line or animal model may not perform the same in another [4].
  • Use Multiple Lines of Evidence: No single experiment is foolproof. A combination of direct binding data, functional evidence, and genetic manipulation provides the most compelling case for a true miRNA-mRNA or compound-target interaction [1].
  • Beware of Off-Target Effects: Bioactive molecules often interact with multiple targets. Your validation strategy should account for and investigate potential off-target effects to fully understand the compound's mechanism of action [2].

References

Ro 14-9578 activity comparison Gram-positive vs Gram-negative

Author: Smolecule Technical Support Team. Date: February 2026

Data Summary and Experimental Context

The table below summarizes the available information on Ro 14-9578 and the primary experimental findings from the 1987 study.

Property Details for this compound
Compound Type Tricyclic quinolone analog [1]
Mechanism of Action Inhibition of DNA gyrase [1]
Tested Organisms Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive) [1]
Key Conclusion Antibacterial activity and effects on DNA biosynthesis and cell morphology were comparable to nalidixic acid and oxolinic acid [1]

The original research used several standard microbiological methods to determine the compound's activity [1]:

  • Assessment of Antibacterial Activity: This typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible bacterial growth.
  • Effects on Cell Morphology: Microscopic examination of bacterial cells after exposure to the antibiotic to observe physical changes.
  • Inhibition of DNA Biosynthesis: Measuring the incorporation of radiolabeled thymidine into bacterial DNA to assess the impact on DNA replication.
  • Gyrase Supercoiling Assay: An in vitro assay that directly tests the drug's ability to inhibit the DNA supercoiling activity of the gyrase enzyme.

Mechanism of Action and Testing Workflow

The following diagram illustrates the shared mechanism of action of quinolone antibiotics, including this compound, and the general workflow for evaluating their activity.

G cluster_0 Experimental Evaluation Workflow A Quinolone Antibiotic (e.g., this compound) B Enters Bacterial Cell A->B C Inhibits DNA Gyrase (Topoisonmerase II) B->C D Blocks DNA Supercoiling C->D E Causes DNA Double-Strand Breaks D->E F Triggers SOS Response and Cell Death E->F W1 1. Determine MIC (Broth Dilution/Agar Diffusion) W2 2. Analyze Cell Morphology (Microscopy) W3 3. Assess DNA Synthesis Inhibition (Radiometric Assay) W4 4. Confirm Gyrase Inhibition (In vitro Supercoiling Assay)

References

Ro 14-9578 experimental reproducibility verification

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Reproducibility Verification

Verification Area Key Aspects to Examine for Ro 14-9578 Common Pitfalls to Avoid
Reagent Validation [1] Source, purity, stability, and lot-to-lot variability of the compound itself. Using unvalidated or contaminated reagents (e.g., cell lines with mycoplasma) [2].
Experimental Design [3] Statistical power (sample size), use of appropriate controls, blinding, and pre-specified data analysis plans. Selective reporting, underpowered studies, and lack of blinding [3] [2].
Protocol Detail [2] A complete, step-by-step methodology that another lab could follow exactly. Vague or omitted steps in published methods that prevent precise replication [2].
Data Management [3] Transparency and availability of raw data, with a clear, auditable trail from raw data to analysis. Data cleaning and analysis methods that are not documented or reproducible [3].

A Step-by-Step Verification Protocol

To verify the reproducibility of data for this compound, you would ideally follow a rigorous process. The diagram below outlines the key stages, from planning to final validation.

workflow Start Plan Verification Experiment A Source Validated Reagents Start->A Step 1 B Establish Detailed Protocol A->B Step 2 C Execute Experiment with Controls B->C Step 3 D Collect & Manage Raw Data C->D Step 4 E Analyze Data per Pre-defined Plan D->E Step 5 End Compare Results & Confirm Reproducibility E->End Step 6

The corresponding methodology for this workflow would involve:

  • Plan Verification Experiment: Define the specific claim or experiment from the literature you intend to replicate. Pre-register your analysis plan, including the statistical tests you will use and the criteria for success [3].
  • Source Validated Reagents: Obtain this compound from a reputable, commercial source that provides certificates of analysis confirming its identity and purity. Similarly, ensure all other biological reagents (e.g., cell lines) are authenticated and free of contamination [1] [2].
  • Establish Detailed Protocol: Compile an exhaustive protocol. If the original publication lacks detail, you may need to contact the corresponding author for clarification [2].
  • Execute Experiment with Controls: Run the experiment, including all necessary positive and negative controls. Implement blinding where possible to prevent bias during data collection and analysis [3].
  • Collect & Manage Raw Data: Keep the original, raw data files secure and unchanged. Any data processing or cleaning should be done programmatically and documented to create an auditable trail [3].
  • Analyze Data per Pre-defined Plan: Adhere strictly to the analysis plan defined in Step 1. Avoid trying multiple analyses to find a "significant" result [3].

Identifying Relevant Signaling Pathways

A crucial part of understanding a compound's activity is mapping it to specific biological pathways. The general process for this is illustrated below.

pathway P1 Identify Compound Target(s) (e.g., via Computational Tools) P2 Map Target to Canonical Signaling Pathway P1->P2 Biological Context P3 Determine Key Upstream & Downstream Effects P2->P3 Pathway Analysis P4 Verify Pathway Impact via Experimental Assays P3->P4 Experimental Validation

For this compound, you would need to:

  • Identify Compound Target(s): Use computational target prediction tools or literature mining to hypothesize the protein target of this compound [4].
  • Map Target to Pathway: Once a target is identified, consult pathway databases (e.g., KEGG, CST Pathways) to place it within a larger signaling network [5].
  • Determine Key Effects: Identify the upstream activators and, most importantly, the downstream effectors and cellular phenotypes (e.g., cell death, proliferation) that are modulated by this pathway.
  • Verify Pathway Impact: Design experiments (e.g., Western blotting for phosphorylated proteins, gene expression analysis) to confirm that treatment with this compound actually alters the identified pathway in the expected manner.

References

Ro 14-9578 comparison traditional vs novel quinolones

Author: Smolecule Technical Support Team. Date: February 2026

Ro 14-9578 Profile and Mechanism of Action

This compound is a tricyclic quinolone antibacterial agent [1]. A key finding from a 1987 study is that its bactericidal action comes from inhibiting bacterial DNA gyrase (topoisomerase II), the same primary target as traditional quinolones like nalidixic acid and oxolinic acid [2].

Comparative Analysis: Traditional vs. Novel Quinolones

The table below summarizes the core characteristics of this compound against the broader classes of traditional and novel quinolones. Please note that specific quantitative data for this compound (e.g., precise MIC values against a wide range of pathogens) is not available in the searched literature.

Feature This compound Traditional Quinolones (e.g., Nalidixic Acid) Modern & Novel (Fluoro)quinolones (e.g., Ciprofloxacin, Moxifloxacin, Delafloxacin)
Core Structure Tricyclic analog [2] Bicyclic (monocyclic for some early analogs) [2] [3] Bicyclic core [4] [3]
Primary Target DNA gyrase [2] DNA gyrase [5] [6] DNA gyrase & Topoisomerase IV [5] [6]
Spectrum of Activity Antibacterial vs. E. coli & S. aureus [2] Primarily Gram-negative bacteria [7] [5] Broad-spectrum (Gram-negative, Gram-positive, atypicals); some newer agents cover anaerobes & MRSA [5] [6] [8]
Key Structural Features Tricyclic structure (specifics not detailed) No C-6 fluorine [7] C-6 fluorine; C-7 piperazine/pyrrolidine; C-8 modifications (e.g., methoxy) to enhance spectrum and safety [4] [8]
Resistance Concerns Not specifically studied Chromosomal mutations in gyrase [5] [9] Multiple mechanisms: target site mutations, efflux pumps, plasmid-mediated resistance [6] [3]

Experimental Protocol for Quinolone Comparison

While a specific protocol for this compound is not provided, the following core methodologies are standard for evaluating and comparing quinolone antibiotics, based on the assays used in its initial investigation and modern practices [2] [10].

Determining Antibacterial Activity and MIC
  • Objective: To quantify the minimum inhibitory concentration (MIC) of the antibiotic.
  • Method: Use standard broth or agar dilution methods [10]. Prepare a series of tubes or plates with serial dilutions of the quinolone (e.g., this compound, nalidixic acid, ciprofloxacin). Inoculate each with a standardized suspension of the test organism (e.g., ~10^4 to 10^5 CFU of E. coli or S. aureus). After incubation (e.g., 18-24 hours at 37°C), the MIC99 is the lowest concentration that inhibits ≥99% of bacterial growth [10].
Assessing Enzyme Inhibition (DNA Gyrase Supercoiling Assay)
  • Objective: To confirm and compare the direct inhibition of the target enzyme, DNA gyrase.
  • Method: Use a DNA supercoiling assay [2]. Purified DNA gyrase is incubated with relaxed plasmid DNA in a reaction buffer with ATP. The test quinolone is added at various concentrations. After incubation, the DNA products are run on an agarose gel. A functional gyrase will convert relaxed DNA into supercoiled DNA. Inhibition by the quinolone will result in the persistence of the relaxed DNA band, visualized under UV light.
Evaluating Resistance Development
  • Objective: To compare the potential for resistant mutants to emerge during drug exposure.
  • Method: Use an agar-plate mutant accumulation assay [10]. Apply a large inoculum (e.g., 10^10 CFU) of a bacterial strain to agar plates containing the quinolone at a concentration several times its MIC. Incubate the plates and count the number of colonies that arise over several days. Compounds that are more effective at restricting the emergence of resistance will yield fewer resistant mutants [10]. This assay can be complemented by determining the Mutant Prevention Concentration (MPC) [10].

The experimental workflow for these key protocols is summarized in the following diagram:

G Quinolone Evaluation Workflow cluster_1 Core Activity Assessment cluster_2 Resistance Potential start Bacterial Strain Preparation mic MIC Determination (Broth/Agar Dilution) start->mic enzyme Enzyme Inhibition Assay (DNA Gyrase Supercoiling) start->enzyme resist Mutant Accumulation Assay on Drug Agar start->resist data Data Analysis & Comparison mic->data MIC99 Value enzyme->data IC50 / Inhibition % mpc Mutant Prevention Concentration (MPC) resist->mpc Mutant Count mpc->data MPC Value

Research Implications and Future Directions

The case of this compound is historically significant as it provided early evidence that the bicyclic ring structure is not an absolute requirement for gyrase inhibition, expanding the medicinal chemistry possibilities for drug design [2]. This principle is reflected in the development of other non-bicyclic core variations over the years [3].

Current research on novel quinolones focuses on overcoming resistance. Promising strategies evident in newer agents (e.g., avarofloxacin, delafloxacin) include:

  • Structural Modifications: Incorporating specific substituents like a C-8 methoxy group or an N-ethyl piperazine at C-7, which have been shown to reduce the acquisition of resistance and improve potency against some resistant pathogens [4] [10].
  • Dual Targeting: Developing agents that simultaneously and potently inhibit both DNA gyrase and topoisomerase IV, making it harder for bacteria to develop resistance through single mutations [5] [6].

References

Ro 14-9578 cross-validation with other antibacterial compounds

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Antibacterial Compound Evaluation

The evaluation of novel antibacterial compounds typically involves a combination of in silico (computational) methods and in vitro (laboratory) experiments [1].

The table below outlines the key methodologies cited in the research.

Method Category Protocol Name Description Primary Application / Outcome Measured
In Silico Ligand-Based Drug Design (LBDD) Uses known active/inactive compounds; includes Quantitative Structure-Activity Relationship (QSAR) and machine learning models to correlate chemical structure with biological activity [1] [2]. Predicts antibacterial activity & identifies important structural features for activity [1].
In Silico Structure-Based Drug Design (SBDD) Relies on 3D receptor structures; uses molecular docking to predict interactions between a compound and a target protein [1]. Identifies potential drug candidates & understands key molecular interactions [1].

| In Vitro | Anti-bacterial Assays | Minimal Inhibitory Concentration (MIC): Lowest concentration that inhibits visible bacterial growth [1]. Minimal Bactericidal Concentration (MBC): Lowest concentration that kills 99.9% of bacteria [1]. Time-kill Assay: Evaluates the rate of bactericidal activity over time [1]. | Measures direct, growth-inhibiting antibacterial activity. | | In Vitro | Anti-virulence Assays | Anti-biofilm Assay: Measures the ability of a compound to prevent or disrupt biofilm formation [1]. Anti-quorum Sensing Assay: Assesses disruption of bacterial cell-to-cell communication [1]. Anti-adhesion Assay: Evaluates inhibition of bacterial attachment to surfaces [1]. | Measures activity against virulence factors without directly killing bacteria. |

Workflow for Compound Evaluation and Validation

The following diagram illustrates a typical integrated workflow for evaluating and validating novel antibacterial compounds, combining the in silico and in vitro methods described above:

G Start Start: Compound Evaluation InSilico In Silico Screening Start->InSilico ML_Model Machine Learning/ QSAR Prediction InSilico->ML_Model Docking Molecular Docking InSilico->Docking VirtualHit Predicted Active Compound ML_Model->VirtualHit Docking->VirtualHit InVitro In Vitro Validation VirtualHit->InVitro AntiBacterial Anti-bacterial Assays (MIC, MBC, Time-kill) InVitro->AntiBacterial AntiVirulence Anti-virulence Assays (Anti-biofilm, QS) InVitro->AntiVirulence ExperimentalHit Experimentally Validated Compound AntiBacterial->ExperimentalHit AntiVirulence->ExperimentalHit CrossVal Cross-Validation ExperimentalHit->CrossVal CompareData Compare with Known Compounds CrossVal->CompareData Result Establish Efficacy & Positioning CompareData->Result

Suggestions for Finding Specific Information on Ro 14-9578

Since the direct data you requested was not available in my search, here are some suggestions for how you might proceed:

  • Refine Your Search Strategy: The compound "this compound" may be an early research code. Try searching for its International Nonproprietary Name (INN) or common generic name if it was later assigned one.
  • Explore Specialized Databases: Search in dedicated scientific databases like PubMed, Google Scholar, or chemical databases (e.g., ChEMBL, PubChem) using the term "this compound" along with keywords like "antibacterial," "cross-validation," or "comparative study."
  • Consult Older Literature: Given that "this compound" appears to be a historical research code (with a derivative mentioned in a 1990 publication [3]), the relevant comparative studies might be found in older, archival scientific literature.

References

Ro 14-9578 minimum structure analysis for target prediction

Author: Smolecule Technical Support Team. Date: February 2026

The Minimum Structure Analysis Method

The minimum structure analysis method is a ligand-based computational approach for predicting the biological targets of bioactive molecules. It focuses on identifying the smallest common structural motif (the minimum structure) responsible for activity within a group of structurally related molecules [1].

The table below summarizes the purpose and application of this method:

Aspect Description
Core Principle Identifies the smallest substructure common to a group of bioactive molecules that is crucial for interaction with a specific target [1].
Key Differentiator Relies on perfect similarity matching to the minimum structure, moving beyond whole-molecule comparison to focus on critical pharmacophores [1].
Primary Application Predicts protein targets for molecules with unknown mechanisms of action (MoA), aiding in drug and pesticide discovery [1].

Experimental Workflow for Minimum Structure Analysis

The minimum structure analysis follows a defined, five-step experimental workflow. The diagram below illustrates this process, from starting with a query molecule to making a final target prediction.

Start Start with a Query Molecule Step1 Similarity Searching Start->Step1 Bioactive molecule (e.g., Ro 14-9578) Step2 Data Collection Step1->Step2 Find structurally related molecules Step3 Minimum Structure Identification Step2->Step3 Gather target & SAR data Step4 Target Prediction Step3->Step4 Define crucial substructure End End Step4->End Predict target based on neighbor molecules

The corresponding steps are as follows:

  • Query Molecule: The process begins with a bioactive molecule (the "query"), which can have either a known or unknown biological target [1].
  • Similarity Searching: The query molecule is used to search databases like ChEMBL, PubChem, and DrugBank for structurally related molecules (neighbors) based on chemical scaffold and substructure similarity [1].
  • Data Collection: For all structurally related molecules found, available data on their known targets, structure-activity relationships (SAR), and pharmacophore features are gathered from scientific literature and databases [1].
  • Minimum Structure Identification: This is the most critical step. By analyzing the SAR and pharmacophore data, the smallest substructure common to all active molecules—deemed essential for binding the target—is identified [1].
  • Target Prediction: This minimum structure is used as a new, exact query. Any molecule that perfectly matches this structure is considered part of the group. The known target of a neighbor molecule within this group is then used to predict the target of the original query molecule [1].

Comparison with Other Prediction Tools

A study compared the minimum structure method against nine other computational target prediction tools (CTPTs). The following table summarizes the performance and key characteristics of the top-performing tools from this comparison [1].

Tool / Method Prediction Basis Key Strength Noted Performance
Minimum Structure Method Ligand-based (Perfect substructure match) High accuracy; applicable to non-digital formats [1] One of the best for accurate predictions [1]
SEA Ligand-based (Similarity Ensemble Approach) Statistical model comparing similarity distributions [1] One of the best for accurate predictions [1]
PASS Online Ligand-based (Bioactivity Spectrum) Predicts a wide range of pharmacological effects [1] One of the best for accurate predictions [1]
PPB Ligand-based (Plasma Protein Binding) Specialized in predicting protein binding [1] One of the best for accurate predictions [1]
TargetHunter Ligand-based (Chemical Similarity) Includes a "Target Family" approach [1] Not top-tier in this specific comparison [1]
PharmMapper Target-based (Molecular Docking) Identifies targets via reverse pharmacophore matching [1] Not top-tier in this specific comparison [1]
ChemProt Ligand-based (Chemical Similarity) Integrates chemical and biological data [1] Not top-tier in this specific comparison [1]

Methodological Insights

  • Advantages of Minimum Structure Analysis: The primary advantage is its high reliability, as it is based on identifying a specific substructure confirmed by experimental SAR data, reducing false positives [1]. It is also versatile and can be used without computations on non-digital materials (e.g., printed documents) [1].
  • Limitations and Considerations: This method is only applicable when there are known neighbor bioactive molecules for a target, as it relies on this existing data for training and prediction [1]. The initial step of similarity searching shares a common challenge with other ligand-based methods: structurally similar analogs do not always bind to biological targets in the same way [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

299.07937252 Da

Monoisotopic Mass

299.07937252 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Georgopapadakou NH, Dix BA, Angehrn P, Wick A, Olson GL. Monocyclic and tricyclic analogs of quinolones: mechanism of action. Antimicrob Agents Chemother. 1987 Apr;31(4):614-6. PubMed PMID: 3037999; PubMed Central PMCID: PMC174788.

Explore Compound Types